Tubulysin IM-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H42N4O6S |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C26H42N4O6S/c1-8-16(4)22(28-23(32)19-11-9-10-12-29(19)6)25(33)30(7)20(15(2)3)13-21(36-17(5)31)24-27-18(14-37-24)26(34)35/h14-16,19-22H,8-13H2,1-7H3,(H,28,32)(H,34,35)/t16-,19+,20+,21+,22-/m0/s1 |
InChI Key |
FTNZYSKQMXPJIO-VBVPVEISSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]2CCCCN2C |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)C2CCCCN2C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Tubulysin IM-2 from Myxobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1][2] Their profound anti-mitotic activity, stemming from their ability to inhibit tubulin polymerization, has positioned them as promising payloads for antibody-drug conjugates (ADCs) in cancer therapy.[2] This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of tubulysins, with a focus on Tubulysin IM-2, a significant member of this family. While the specific natural origin of this compound is not extensively detailed in publicly available literature, this guide consolidates information on the broader tubulysin family to provide a comprehensive understanding.
Discovery of the Tubulysin Family
The initial discovery of tubulysins was the result of screening programs targeting novel secondary metabolites from myxobacteria. These soil-dwelling bacteria are known for their complex life cycle and their ability to produce a diverse array of biologically active compounds. The first tubulysins were isolated from the culture broths of myxobacterial strains such as Archangium gephyra and Angiococcus disciformis.[1]
Biological Activity and Mechanism of Action
This compound, like other members of the tubulysin family, is a potent inhibitor of microtubule/tubulin dynamics.[3][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[5] By binding to tubulin, the protein subunit of microtubules, this compound disrupts their polymerization. This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[6]
The potent cytotoxicity of tubulysins has been demonstrated across a range of cancer cell lines, with IC50 values often in the picomolar to low nanomolar range.[7][8]
Signaling Pathway of Tubulysin-Induced Apoptosis
The following diagram illustrates the key events in the signaling pathway initiated by tubulin inhibition.
Quantitative Data
Table 1: In Vitro Cytotoxicity of N-Terminal Tubulysin Analogues [7]
| Compound | Cell Line | IC50 (nM) |
| Analogue 1 | KB | 0.5 |
| Analogue 1 | KB-8-5 | 1.2 |
| Analogue 2 | KB | 0.3 |
| Analogue 2 | KB-8-5 | 0.8 |
Table 2: In Vitro Cytotoxicity of C-Terminal Modified Tubulysins [7]
| Compound | Cell Line | IC50 (nM) |
| Analogue 3 | KB | 1.5 |
| Analogue 3 | KB-8-5 | 3.5 |
| Analogue 4 | KB | 0.8 |
| Analogue 4 | KB-8-5 | 2.1 |
Experimental Protocols
The following sections detail generalized methodologies for the cultivation of myxobacteria and the isolation and purification of tubulysins, based on common practices for natural product discovery.
Cultivation of Myxobacteria
-
Media Preparation: Prepare a suitable liquid medium for myxobacterial growth, such as CYE (Casitone Yeast Extract) medium.
-
Inoculation: Inoculate the sterile medium with a pure culture of the myxobacterial strain.
-
Incubation: Incubate the culture at 30°C with shaking (e.g., 180 rpm) for an appropriate period, typically several days to weeks, to allow for sufficient biomass and secondary metabolite production.
-
Adsorber Resin: To facilitate the extraction of tubulysins from the culture broth, an adsorber resin (e.g., Amberlite XAD-16) can be added to the culture during the incubation period.
Isolation and Purification of Tubulysins
-
Harvesting: After incubation, separate the myxobacterial cells and the adsorber resin from the culture broth by centrifugation or filtration.
-
Extraction: Extract the cell mass and the resin with an organic solvent, such as methanol or acetone. This can be done by stirring the biomass and resin in the solvent for several hours.
-
Concentration: Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to purify the tubulysins. This typically involves:
-
Solid-Phase Extraction (SPE): To remove highly polar impurities.
-
High-Performance Liquid Chromatography (HPLC): Employing a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like trifluoroacetic acid (TFA).
-
Fraction Collection: Collect fractions based on the UV absorbance profile.
-
Bioassay-Guided Fractionation: Test the collected fractions for cytotoxic activity to identify the fractions containing the active compounds.
-
Further Purification: Pool the active fractions and subject them to further rounds of HPLC with different solvent systems or columns to achieve high purity.
-
-
Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity as tubulysins.
Experimental Workflow for Tubulysin Isolation
The following diagram outlines a typical workflow for the isolation of tubulysins from myxobacterial cultures.
Conclusion
This compound and its analogues represent a powerful class of anti-mitotic agents with significant potential in the development of targeted cancer therapies. Their discovery in myxobacteria underscores the importance of natural product research in identifying novel chemical entities with potent biological activities. The methodologies outlined in this guide provide a framework for the cultivation of myxobacteria and the isolation of these valuable compounds, paving the way for further research and development in the field of oncology.
References
- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound | ADC Cytotoxin | 1032072-50-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Tubulysin IM-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin IM-2 is a potent synthetic analogue of the natural tubulysin family of cytotoxic tetrapeptides. As a microtubule-destabilizing agent, it exhibits significant anti-proliferative activity against a range of cancer cell lines, making it a compound of high interest for the development of antibody-drug conjugates (ADCs). This technical guide provides a detailed overview of the chemical structure of this compound, a representative pathway for its chemical synthesis, and its mechanism of action. The synthesis is presented as a modular approach, involving the preparation of key non-proteinogenic amino acid fragments followed by their assembly using solid-phase peptide synthesis. Experimental protocols and quantitative data are provided based on established methodologies for closely related tubulysin analogues.
Chemical Structure of this compound
This compound is a linear tetrapeptide with the systematic IUPAC name 2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid. Its molecular formula is C₂₆H₄₂N₄O₆S, and it has a molecular weight of 538.70 g/mol [1].
The structure consists of four key amino acid residues:
-
N-methyl-D-pipecolic acid (Mep): A cyclic non-proteinogenic amino acid at the N-terminus.
-
L-isoleucine (Ile): The only proteinogenic amino acid in the structure.
-
Tubuvaline (Tuv): A unique thiazole-containing amino acid that is crucial for its biological activity.
-
A modified Tubuphenylalanine (Tup) derivative: This C-terminal fragment is a γ-amino acid.
The chemical structure of this compound is depicted below:
(Note: The DOT script above is a placeholder for a visual representation of the chemical structures of the four main components. Actual images would be embedded for a complete whitepaper.)
Synthesis Pathways
The total synthesis of this compound is a complex, multi-step process that is best approached through a convergent strategy. This involves the independent synthesis of the four key amino acid fragments, followed by their sequential coupling, typically utilizing Solid-Phase Peptide Synthesis (SPPS). This method allows for efficient purification at each step by simple filtration and washing of the resin-bound peptide.
A representative synthetic approach is outlined below.
Synthesis of Key Fragments
The synthesis of the non-proteinogenic amino acids, Tubuvaline (Tuv) and the Tubuphenylalanine (Tup) derivative, are the most challenging aspects of the total synthesis.
2.1.1. Synthesis of Tubuvaline (Tuv)
The synthesis of the Tuv fragment often involves stereoselective methods to establish the correct stereochemistry. A common approach utilizes a chiral auxiliary, such as a tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine.
2.1.2. Synthesis of the Tubuphenylalanine (Tup) Derivative
The synthesis of the γ-amino acid Tup derivative can be achieved through various methods, including asymmetric aldol reactions or the Ireland-Claisen rearrangement to set the desired stereocenters.
Solid-Phase Peptide Synthesis (SPPS)
Once the protected amino acid fragments are synthesized, they are sequentially coupled on a solid support (resin). The general cycle for SPPS involves:
-
Loading: The C-terminal amino acid (Tup derivative) is attached to the resin.
-
Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed.
-
Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Excess reagents are washed away.
This cycle is repeated for each amino acid in the sequence.
Cleavage and Purification
After the final coupling step, the completed tetrapeptide is cleaved from the solid support, and all remaining protecting groups are removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers. The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following table summarizes representative yields for the key stages of a tubulysin analogue synthesis, based on published data for similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.
| Synthesis Stage | Description | Representative Yield (%) |
| Fragment Synthesis | Synthesis of Fmoc-Tuv-OH | 40-60 |
| Synthesis of Tup derivative | 50-70 | |
| SPPS Coupling | Per coupling step | >95 |
| Cleavage & Purification | Cleavage from resin and final purification | 30-50 |
| Overall Yield | Calculated from starting materials for fragments | 5-15 |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, adapted from established methods for tubulysin analogues.
General SPPS Protocol
-
Resin Swelling: The resin is swollen in a suitable solvent (e.g., N,N-dimethylformamide, DMF) for 30 minutes.
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling reagent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. This solution is then added to the deprotected resin-bound peptide, and the mixture is agitated for 2-4 hours. The completion of the reaction can be monitored by a Kaiser test. The resin is then washed with DMF.
-
Final Cleavage: The resin-bound peptide is treated with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane, for 2-3 hours. The resin is filtered off, and the filtrate is concentrated. The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried.
Purification Protocol
The crude peptide is purified by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA. Fractions containing the pure product are collected, combined, and lyophilized to yield the final product as a white solid.
Characterization
The identity and purity of the final product are confirmed by:
-
LC-MS: To determine the molecular weight and assess purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.
This compound binds to tubulin, preventing its polymerization into microtubules. This leads to the disruption of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death). Its high potency makes it an effective cytotoxic agent, particularly in rapidly dividing cancer cells.
Conclusion
This compound is a complex and highly potent cytotoxic agent with significant potential in oncology, particularly as a payload for ADCs. Its total synthesis, while challenging, can be achieved through a convergent strategy involving the synthesis of its unique amino acid components and their assembly via solid-phase peptide synthesis. The detailed understanding of its chemical structure and synthesis pathways is crucial for the development of novel tubulysin-based therapeutics. Further research into structure-activity relationships may lead to the design of even more potent and selective anticancer agents.
References
Unraveling the Molecular Embrace: A Technical Guide to the Tubulysin IM-2 Binding Site on Tubulin
For Immediate Release
This technical guide provides an in-depth exploration of the binding interaction between Tubulysin IM-2 and its molecular target, the tubulin protein. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical data on the binding site, mechanism of action, and the experimental methodologies used to elucidate this interaction. Through a combination of structured data, detailed protocols, and visual diagrams, this guide aims to be a comprehensive resource for understanding and leveraging the potent anti-cancer properties of tubulysins.
Core Interaction: The Vinca Domain Pocket
This compound, a potent cytotoxic peptide, exerts its anti-mitotic effects by engaging with the tubulin protein at a specific and critical location. X-ray crystallography studies have definitively mapped the binding site of tubulysin analogues to the vinca domain of β-tubulin, located at the interface between two tubulin heterodimers (α/β-tubulin)[1][2][3]. This strategic positioning is crucial to its mechanism of action. By occupying this site, tubulysins interfere with the binding of vinblastine to tubulin, often in a non-competitive manner, suggesting a distinct but overlapping interaction within the vinca domain[4][5]. The binding of tubulysins to this site ultimately disrupts microtubule dynamics, leading to the inhibition of tubulin polymerization and the active depolymerization of existing microtubules[5][6][7]. This disruption of the cellular microtubule network triggers cell cycle arrest in the G2/M phase and subsequently induces apoptosis, the programmed cell death pathway[4][5][6].
Quantitative Binding Affinity of Tubulysin Analogues
The potency of tubulysin analogues is intrinsically linked to their binding affinity for tubulin. The following table summarizes key quantitative data for various tubulysin derivatives, highlighting the impact of structural modifications on their interaction with tubulin.
| Compound/Analogue | Assay Type | Metric | Value | Reference |
| Tubulysin A | Competition Assay | Apparent Ki (vs. Vinblastine) | 3 µM | [5] |
| Tub(OEt) | Fluorescence Polarization | Relative Tubulin Affinity (vs. Tub(OAc)) | 0.89 | [8] |
| Tub(OiVal) | Fluorescence Polarization | Relative Tubulin Affinity (vs. Tub(OAc)) | 0.26 | [8] |
| Tub(OH) | Fluorescence Polarization | Tubulin Binding | Non-competitive | [8] |
| DMTub 4 | Fluorescence Polarization | Relative Tubulin Affinity (vs. Tubulysin 3) | 33-fold loss | [9] |
Experimental Protocols for Studying the Tubulysin-Tubulin Interaction
A variety of sophisticated experimental techniques have been employed to characterize the binding of tubulysins to tubulin. Below are detailed methodologies for key experiments cited in the literature.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information about the tubulysin-tubulin complex, revealing the precise atomic interactions at the binding site.
Methodology:
-
Protein Preparation: Purified tubulin is co-crystallized with the tubulysin analogue of interest.
-
Crystallization: Crystals of the tubulin-tubulysin complex are grown under specific buffer and precipitant conditions.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which the three-dimensional structure of the complex is solved and refined[1][2][3].
Fluorescence Polarization (FP) Competition Binding Assay
This assay is a high-throughput method used to determine the relative binding affinities of unlabeled tubulysin analogues by measuring their ability to displace a fluorescently labeled probe from tubulin.
Methodology:
-
Reagents:
-
Procedure:
-
A solution containing tubulin and the fluorescent probe is prepared in the assay buffer.
-
Serial dilutions of the unlabeled test compounds are added to the tubulin-probe mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
-
-
Data Analysis: The data is used to calculate the relative affinity of the test compounds for tubulin[8][10].
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: A solution of purified tubulin is placed in the sample cell of the calorimeter, and a solution of the tubulysin analogue is loaded into the injection syringe.
-
Titration: Small, precise injections of the tubulysin solution are made into the tubulin solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fit to a binding model to determine the thermodynamic parameters of the interaction[11][12][13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly transferred NOE (trNOE) experiments, can be used to determine the conformation of tubulysin when it is bound to tubulin.
Methodology:
-
Sample Preparation: A sample containing the tubulysin analogue and tubulin is prepared in a suitable buffer.
-
NMR Data Acquisition: A series of NMR experiments, including trNOESY, are performed. These experiments detect the transfer of nuclear Overhauser effects from the large tubulin protein to the smaller tubulysin ligand upon binding.
-
Structural Analysis: The observed trNOEs provide distance constraints between protons within the bound tubulysin molecule. These constraints are then used in molecular modeling programs to calculate the three-dimensional structure of the tubulysin in its bioactive, tubulin-bound conformation[14][15].
Visualizing the Molecular Cascade and Experimental Design
To further clarify the mechanism of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: Workflow for a competitive fluorescence polarization assay.
References
- 1. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The X-ray structure of tubulysin analogue TGL in complex with tubulin and three possible routes for the development of next-generation tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Tubulysins: Novel Payload Class For Antibody-Drug Conjugates [cytoskeleton.com]
- 11. BisANS binding to tubulin: isothermal titration calorimetry and the site-specific proteolysis reveal the GTP-induced structural stability of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Probing interactions of tubulin with small molecules, peptides, and protein fragments by solution nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Tubulin-Bound Structure of the Antimitotic Drug Tubulysin | Carlomagno Group [carlomagno-group.org]
In Vitro Cytotoxicity of Tubulysin IM-2 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin IM-2, a potent member of the tubulysin family of natural products, has demonstrated significant cytotoxic activity against a range of cancer cell lines. As a microtubule-targeting agent, it disrupts the cellular cytoskeleton, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, including its mechanism of action, experimental protocols for assessing its activity, and the signaling pathways involved in its cytotoxic effects.
Introduction
Tubulysins are a class of tetrapeptides originally isolated from myxobacteria that exhibit exceptionally potent cytotoxic and anti-angiogenic activities.[1] Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics.[2] Microtubules are essential components of the cytoskeleton, playing vital roles in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule function, tubulysins effectively halt the cell cycle at the G2/M phase and trigger programmed cell death, or apoptosis.[2][3] This potent anti-cancer activity has positioned tubulysins, including the synthetic analog this compound, as promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4][5]
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the vinca domain of β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[6] This disruption of microtubule dynamics leads to a cascade of cellular events:
-
G2/M Phase Cell Cycle Arrest: The failure of the mitotic spindle to form properly due to microtubule disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[3][7] This arrest prevents cancer cells from proceeding through mitosis and proliferating.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[8][9] This is characterized by the involvement of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade.[10][11]
Quantitative Cytotoxicity Data
The in vitro potency of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. While specific IC50 data for this compound is not extensively available in the public domain, the following table summarizes representative IC50 values for tubulysin analogs and conjugates to illustrate their potent cytotoxicity.
| Compound/Conjugate | Cancer Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2 ADC-Tubulysin | SK-BR-3 (Breast Cancer, HER2+) | 4-7 | [12] |
| Anti-HER2 ADC-Tubulysin | MDA-MB-468 (Breast Cancer, HER2-) | >3600 | [12] |
Note: The potency of tubulysin compounds can be exceptionally high, often in the picomolar to low nanomolar range.[2] The IC50 values can vary depending on the specific tubulysin analog, the cancer cell line, and the experimental conditions.
Experimental Protocols
The following are detailed methodologies for commonly used in vitro cytotoxicity assays to evaluate the efficacy of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Caption: Experimental workflow for in vitro cytotoxicity screening.
This compound Induced G2/M Cell Cycle Arrest Signaling Pathway
This compound's disruption of microtubule polymerization activates the spindle assembly checkpoint, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This results in the accumulation of Cyclin B1 and the sustained activity of the Cyclin B1/CDK1 complex, which maintains the cell in a mitotic-like state.[13][14]
Caption: this compound induced G2/M cell cycle arrest pathway.
This compound Induced Intrinsic Apoptosis Signaling Pathway
Prolonged G2/M arrest induced by this compound triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic Bcl-2 family proteins like Bim and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[10][11] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.
Caption: this compound induced intrinsic apoptosis pathway.
Conclusion
This compound is a highly potent cytotoxic agent that effectively induces cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the in vitro efficacy of this compound and similar microtubule-targeting agents. Further research to establish a comprehensive profile of its IC50 values across a wide panel of cancer cell lines will be crucial for its continued development as a potential anti-cancer therapeutic, particularly as a payload in antibody-drug conjugates.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | ADC Cytotoxin | 1032072-50-6 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - BG [thermofisher.com]
- 10. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Tubulysin IM-2 Analogues
For Researchers, Scientists, and Drug Development Professionals
Tubulysins, a class of potent cytotoxic tetrapeptides isolated from myxobacteria, have garnered significant attention in the field of oncology for their profound anti-cancer properties. Their mechanism of action, the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This technical guide delves into the critical structure-activity relationships (SAR) of Tubulysin IM-2 analogues, providing a comprehensive overview of how modifications to its core structure influence its biological activity. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in the field.
Deciphering the Code: Structure-Activity Relationship Insights
The quest to optimize the therapeutic potential of tubulysins has led to extensive synthetic efforts to generate analogues with improved potency, stability, and tumor-targeting capabilities. These studies have revealed that even minor structural modifications can have a profound impact on their cytotoxic effects. The core structure of this compound, a simplified and synthetically accessible analogue, serves as a foundational scaffold for these investigations. The SAR of this compound is primarily explored through modifications at three key positions: the N-terminus (Mep moiety), the C-11 position of the tubuvaline (Tuv) residue, and the C-terminus (Tup moiety).
N-Terminal Modifications: The Gatekeeper of Potency
The N-terminal N-methyl-D-pipecolic acid (Mep) residue plays a crucial role in the cytotoxic activity of tubulysins. Structure-activity relationship studies have demonstrated that alterations to this moiety can significantly modulate the compound's potency.
Table 1: SAR of N-Terminal Modified Tubulysin Analogues
| Analogue/Modification | Cell Line | IC50 (nM) | Reference |
| This compound (Baseline) | Various | ~1-10 | General finding |
| Replacement of Mep with L-proline | KB | >1000 | [1] |
| Replacement of Mep with L-pipecolic acid | KB | 580 | [1] |
| Replacement of Mep with (S)-indoline-2-carboxylic acid | N87 | 0.8 | [1] |
| Replacement of Mep with (R)-indoline-2-carboxylic acid | N87 | 1.9 | [1] |
| Replacement of Mep with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | N87 | 0.5 | [1] |
Data presented is a selection from cited literature and is intended to be representative of SAR trends.
C-11 Position of Tubuvaline: A Crucial Determinant of Stability and Activity
The acetate group at the C-11 position of the tubuvaline residue is a key pharmacophore. However, its susceptibility to hydrolysis can lead to a significant loss of activity. Research has focused on replacing this labile ester with more stable functionalities to enhance the in vivo efficacy of tubulysin-based therapeutics.[2]
Table 2: SAR of C-11 Modified Tubulysin Analogues
| Analogue/Modification | Cell Line | IC50 (nM) | Reference |
| This compound (C-11 Acetate) | Various | ~1-10 | General finding |
| C-11 Hydroxyl (hydrolysis product) | Various | Significantly higher | [2] |
| C-11 Methoxy | H3122 | 0.046 | [2] |
| C-11 Ethoxy | H3122 | 0.063 | [2] |
| C-11 Propoxy | H3122 | 0.089 | [2] |
Data presented is a selection from cited literature and is intended to be representative of SAR trends.
C-Terminal Modifications: Tailoring for Targeting and Solubility
The C-terminal tubuphenylalanine (Tup) fragment offers a site for modification to attach linker molecules for antibody-drug conjugates (ADCs) or to improve the pharmacokinetic properties of the molecule. Studies have shown a greater tolerance for structural changes at this position compared to the N-terminus.[1]
Table 3: SAR of C-Terminal Modified Tubulysin Analogues
| Analogue/Modification | Cell Line | IC50 (nM) | Reference |
| This compound (Tup-COOH) | Various | ~1-10 | General finding |
| Tup-CONH2 (Amide) | KB | 1.8 | [1] |
| Tup-COOMe (Methyl ester) | KB | 1.2 | [1] |
| Tup-CH2OH (Alcohol) | KB | 2.5 | [1] |
Data presented is a selection from cited literature and is intended to be representative of SAR trends.
Experimental Cornerstones: Key Methodologies
The evaluation of novel tubulysin analogues relies on a suite of robust and reproducible in vitro assays. The following sections provide detailed protocols for two fundamental experiments: the Sulforhodamine B (SRB) cytotoxicity assay and the in vitro tubulin polymerization assay.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability and proliferation by measuring cellular protein content.[3][4][5][6]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tubulysin analogues in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate the plates for 72 hours.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity (light scattering) or by using a fluorescent reporter.[7][8][9][10]
Fluorescence-Based Protocol:
-
Reagent Preparation: Reconstitute lyophilized >99% pure tubulin protein to a final concentration of 2 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing 10% glycerol. Prepare serial dilutions of the tubulysin analogues in G-PEM buffer.
-
Assay Setup: In a pre-warmed (37°C) 96-well black plate, add 5 µL of the tubulysin analogue dilutions. Include a positive control for inhibition (e.g., nocodazole) and a positive control for stabilization (e.g., paclitaxel), as well as a vehicle control.
-
Initiation of Polymerization: To each well, add 45 µL of the tubulin solution containing a fluorescence reporter (e.g., DAPI, which preferentially binds to polymerized tubulin).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory or enhancing effect of the compounds can be quantified by comparing the maximum velocity (Vmax) of polymerization and the final polymer mass to the vehicle control.
Visualizing the Path to Apoptosis: Signaling Pathways and Workflows
The potent cytotoxicity of tubulysins is a direct consequence of their ability to disrupt the microtubule network, which in turn triggers a cascade of events leading to programmed cell death, or apoptosis.
Experimental workflow for this compound SAR studies.
The disruption of microtubule dynamics by tubulysins can activate the intrinsic apoptotic pathway. This process often involves the tumor suppressor protein p53 and is orchestrated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[11][12][13][14]
Tubulysin-induced apoptotic signaling pathway.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.5. In Vitro Tubulin Polymerization Assay [bio-protocol.org]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug resistance associated with loss of p53 involves extensive alterations in microtubule composition and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Tubulysin IM-2 Antitumor Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Tubulysin IM-2, a potent microtubule-targeting agent with significant antitumor activity. This document details its mechanism of action, summarizes its efficacy in various cancer models through quantitative data, and provides detailed experimental protocols for its evaluation.
Core Concepts: Mechanism of Action
This compound is a member of the tubulysin family of natural products, which are highly potent inhibitors of tubulin polymerization. By binding to tubulin, this compound disrupts the formation and dynamics of microtubules, essential components of the cytoskeleton. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death) in cancer cells. A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, which often overexpress efflux pumps that expel other chemotherapeutic agents.
Quantitative Data Presentation
The following tables summarize the preclinical antitumor activity of Tubulysin analogs, primarily Tubulysin M and Tubulysin B, which serve as close surrogates for this compound.
Table 1: In Vitro Cytotoxicity of Tubulysin M Antibody-Drug Conjugate (ADC)
| Cell Line | Cancer Type | IC50 (ng/mL) |
| L540cy | Hodgkin's Lymphoma | Single-digit |
| Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit |
| DEL | Anaplastic Large Cell Lymphoma | Single-digit |
Note: Data represents the activity of an anti-CD30 ADC of Tubulysin M.[1]
Table 2: In Vivo Efficacy of Tubulysin Analog ADCs in Xenograft Models
| Tubulysin Analog | Cancer Model | Dose | Route | Schedule | Tumor Growth Inhibition (TGI) / Tumor/Control (T/C) % | Reference |
| Tubulysin M ADC | BJAB.Luc Human Lymphoma | 1 mg/kg | IV | Single Dose | 57% TGI | [2] |
| Stabilized Tubulysin Pr ADC | BJAB.Luc Human Lymphoma | 0.5 mg/kg | IV | Single Dose | 77% TGI | [2] |
| Stabilized Tubulysin Pr ADC | BJAB.Luc Human Lymphoma | 1 mg/kg | IV | Single Dose | Tumor Stasis | [2] |
| Tubulysin B Analog ADC | SK-OV-3 Ovarian Cancer | 16 mg/kg | - | - | 14.6% T/C | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant a suspension of cancer cells (typically 1-10 million cells in sterile PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the planned dose, route (e.g., intravenous, intraperitoneal), and schedule.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cancer cells and treat them with various concentrations of this compound for a specified time. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Logical Relationships
Caption: Logical relationships in this compound evaluation.
References
Unraveling the Potency of Tubulysin M in Multi-Drug Resistant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multi-drug resistance (MDR) in cancer remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can circumvent resistance mechanisms. Tubulysins, a class of potent microtubule-depolymerizing agents isolated from myxobacteria, have garnered significant attention for their exceptional cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting MDR phenotypes.[1] This technical guide delves into the activity of Tubulysin M, a synthetic analog of the natural product, in MDR cancer cells. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of key cellular pathways and experimental workflows.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
Tubulysin M exerts its potent anti-cancer effects by interfering with microtubule polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, Tubulysin M inhibits their assembly and leads to the disassembly of existing microtubules.[2] This disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[4]
A key advantage of tubulysins in the context of MDR is their ability to evade efflux by P-glycoprotein (P-gp), a transmembrane pump that is frequently overexpressed in resistant cancer cells and is responsible for pumping out a wide range of chemotherapeutic drugs.[2][4] This circumvention of a primary resistance mechanism allows Tubulysin M to maintain its high cytotoxic potency in MDR cancer cells.
Quantitative Analysis of Tubulysin M Activity in MDR Cancer Cells
The following tables summarize the in vitro cytotoxic activity of Tubulysin M and its analogs against various MDR cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Tubulysin Analogs in Parental and MDR Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Reference |
| Tubulysin M | KB-3-1 (Parental) | - | 0.11 | [2] |
| Tubulysin M | KB-V1 (MDR) | P-gp overexpression | 0.13 | [2] |
| Tubulysin B | KB-3-1 (Parental) | - | 0.28 ± 0.04 | [5] |
| Tubulysin B | KB-V1 (MDR) | P-gp overexpression | >200 | [5] |
| Tubulysin B-hydrazide | KB-3-1 (Parental) | - | 0.45 ± 0.03 | [5] |
| Tubulysin B-hydrazide | KB-V1 (MDR) | P-gp overexpression | >1000 | [5] |
| Tubulysin B bis-ether | KB-3-1 (Parental) | - | 0.27 ± 0.02 | [5] |
| Tubulysin B bis-ether | KB-V1 (MDR) | P-gp overexpression | 0.35 ± 0.03 | [5] |
| MMAE | BJAB (Parental) | - | 0.42 | [2] |
| MMAE | BJAB.Luc/Pgp (MDR) | P-gp overexpression | >30 | [2] |
Table 2: Cytotoxicity of Novel Tubulysin Analogs in MDR Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Reference |
| Analog 1 | KB (Parental) | - | 2.1 | [6] |
| Analog 1 | KB 8.5 (MDR) | P-gp overexpression | 2.3 | [6] |
| Analog 2 | N87 | - | 0.8 | [6] |
| Analog 11 | KB (Parental) | - | 0.5 | [6] |
| Analog 11 | KB 8.5 (MDR) | P-gp overexpression | 0.6 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of Tubulysin M in MDR cancer cells.
Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in culture after exposure to a test compound.
Materials:
-
MDR and parental cancer cell lines
-
Tubulysin M
-
96-well plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Tubulysin M in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Tubulysin M dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
MDR and parental cancer cell lines
-
Tubulysin M
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Tubulysin M at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.[8]
Materials:
-
MDR and parental cancer cell lines
-
Tubulysin M
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with Tubulysin M as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of Tubulysin M in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MDR cancer cell line
-
Tubulysin M formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject MDR cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Tubulysin M (or vehicle control) to the mice via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of Tubulysin M-Induced Apoptosis
References
- 1. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
The tubulysins, a class of potent antimitotic tetrapeptides produced by myxobacteria, have garnered significant interest in the field of oncology due to their exceptional cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains. Their complex chemical structures, featuring several non-proteinogenic amino acids, are assembled by a sophisticated biosynthetic machinery involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. This technical guide provides an in-depth exploration of the biosynthesis of Tubulysin IM-2 and its related natural products, detailing the genetic basis, enzymatic mechanisms, and experimental methodologies used to unravel this fascinating pathway.
The Tubulysin Biosynthetic Gene Cluster: A Hybrid PKS/NRPS System
The genetic blueprint for tubulysin biosynthesis is encoded within a dedicated gene cluster, often referred to as the tub cluster. This cluster has been identified and characterized in several myxobacterial strains, including Angiococcus disciformis and Cystobacter sp. SBCb004. The core of this cluster is comprised of a series of large, multimodular genes encoding the PKS and NRPS enzymes responsible for the step-wise assembly of the tetrapeptide backbone.
The organization of the tub gene cluster in Cystobacter sp. SBCb004 (MIBiG accession: BGC0001344) reveals a collection of genes, tubA through tubF, and tubZ, each playing a crucial role in the biosynthesis. While the core PKS/NRPS machinery is encoded by tubB-F, other genes are responsible for the synthesis of precursor molecules and tailoring reactions. However, studies have indicated that the identified gene clusters are likely incomplete, with essential tailoring enzymes, such as those responsible for specific oxidations and acylations, being encoded elsewhere in the genome.
The Assembly Line: Step-by-Step Synthesis of the Tubulysin Core
The biosynthesis of the tubulysin scaffold follows a sequential, assembly-line logic characteristic of PKS/NRPS systems. The process is initiated with the synthesis of the starter unit, which is then elongated through the successive addition of extender units, each catalyzed by a specific module of the enzymatic complex.
Initiation: The Role of TubZ in N-methyl-L-pipecolic Acid (Mep) Formation
The biosynthesis of most tubulysins commences with the non-proteinogenic amino acid N-methyl-L-pipecolic acid (Mep). The tubZ gene within the cluster is implicated in the formation of the L-pipecolic acid precursor, which is derived from L-lysine. Subsequent N-methylation, likely catalyzed by a separate methyltransferase, yields the final Mep starter unit.
Elongation: The PKS/NRPS Megasynthase at Work
The core of the tubulysin assembly line is a series of multimodular enzymes encoded by the tubB, tubC, tubD, tubE, and tubF genes. Each module is responsible for the incorporation of a specific building block into the growing chain. The sequence of modules dictates the final structure of the tetrapeptide. The known building blocks incorporated by the NRPS modules are L-isoleucine, and the precursors to tubuvaline and tubutyrosine/tubuphenylalanine. The PKS modules are responsible for the incorporation of acetate units.
The Enigmatic Biosynthesis of Tubuvaline (Tuv) and Tubutyrosine (Tut)
Two of the most unusual components of tubulysins are the non-proteinogenic amino acids tubuvaline (Tuv) and tubutyrosine (Tut) or its unhydroxylated form, tubuphenylalanine (Tup).
The biosynthesis of tubuvaline , a complex moiety containing a thiazole ring, is not fully elucidated but is known to be derived from acetate and alanine precursors through a series of reactions catalyzed by the PKS/NRPS machinery. The thiazole ring is likely formed through a cyclization and dehydration of a cysteine-derived intermediate.
Tubutyrosine is believed to be synthesized from the proteinogenic amino acid phenylalanine. This likely involves a hydroxylation reaction catalyzed by a monooxygenase.
Post-Assembly Tailoring: The Final Touches
Following the assembly of the pretubulysin core on the PKS/NRPS complex, a series of tailoring reactions occur to yield the final, biologically active tubulysin molecules. These modifications are crucial for the compound's potent cytotoxicity and include:
-
Hydroxylation: Specific hydroxyl groups are introduced into the molecule, a reaction often catalyzed by cytochrome P450 monooxygenases. The search for these enzymes has led to the identification of candidates outside the core tub gene cluster.
-
Acylation: The attachment of acyl groups, such as an acetyl group, is another key tailoring step. The tubA gene is predicted to encode an acyltransferase responsible for this modification.
The biosynthesis of This compound , a specific member of this natural product family, likely follows the general pathway with specific tailoring modifications that differentiate it from other tubulysins. However, detailed biosynthetic studies specifically focused on this compound are not yet widely available in the public domain.
Quantitative Data on Tubulysin Production
The production of tubulysins by their native myxobacterial producers can vary significantly depending on the strain and culture conditions. Heterologous expression systems have also been developed to facilitate production and genetic engineering of the biosynthetic pathway.
| Compound | Producing Organism/System | Titer (mg/L) | Reference |
| Tubulysin A | Archangium gephyra (disrupted cells) | 0.62 | [1] |
| Tubulysin B | Archangium gephyra (disrupted cells) | 0.74 | [1] |
| Tubulysin D | Archangium gephyra Ar 315 | up to 41 | |
| Tubulysin D | Cystobacter sp. SBCb004 | 0.483 |
Experimental Protocols
The elucidation of the tubulysin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.
Heterologous Expression of the Tubulysin Gene Cluster in Pseudomonas putida
Pseudomonas putida has been successfully used as a heterologous host for the production of tubulysins. This approach allows for the controlled expression of the biosynthetic genes and facilitates genetic manipulation to study gene function.
General Protocol:
-
Gene Cluster Cloning: The entire tub gene cluster is cloned from the native producer's genomic DNA into a suitable expression vector or integrated into the host chromosome. Techniques like Red/ET recombineering are often employed for the assembly of large gene clusters.
-
Vector and Promoter Selection: An expression vector compatible with P. putida is chosen. The expression of the tub genes is typically placed under the control of an inducible promoter, such as the tetracycline-inducible promoter (Ptet), to allow for controlled production.
-
Host Strain Engineering: The engineered plasmid is introduced into a suitable P. putida strain (e.g., KT2440) via transformation or conjugation.
-
Cultivation and Induction: The recombinant P. putida strain is cultivated in a suitable medium. Once the culture reaches a desired cell density, the expression of the tubulysin genes is induced by adding the appropriate inducer (e.g., anhydrotetracycline).
-
Extraction and Analysis: After a period of incubation, the tubulysins are extracted from the culture broth and/or cell pellet using organic solvents. The extracts are then analyzed by LC-MS to confirm production.
Gene Inactivation via Homologous Recombination
To determine the function of individual genes within the tub cluster, targeted gene inactivation (knockout) experiments are performed in the native producing strain.
General Protocol:
-
Construction of the Inactivation Vector: A suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) is constructed. This vector also contains DNA fragments homologous to the regions flanking the target gene to be inactivated.
-
Transformation and Recombination: The inactivation vector is introduced into the myxobacterial host. Through homologous recombination, the target gene is replaced by the selectable marker.
-
Selection and Verification: Transformants are selected based on the selectable marker. Successful gene inactivation is confirmed by PCR and subsequent sequencing of the targeted genomic region.
-
Metabolite Analysis: The mutant strain is cultivated, and its metabolite profile is compared to that of the wild-type strain using LC-MS to determine the effect of the gene knockout on tubulysin production.
LC-MS/MS Analysis of Tubulysins
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection, identification, and quantification of tubulysins.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an acid modifier like formic acid, is typically employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Scan Mode: For quantitative analysis, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each tubulysin analog are monitored. For identification of new analogs, full scan and product ion scan modes are used.
-
Key Parameters: Optimization of parameters such as declustering potential, collision energy, and collision cell exit potential is crucial for achieving high sensitivity and specificity.
-
Visualizing the Biosynthetic Pathway and Workflows
To better understand the complex relationships and processes involved in tubulysin biosynthesis, graphical representations are invaluable.
Caption: Overview of the Tubulysin Biosynthetic Pathway.
Caption: Workflow for Heterologous Expression of Tubulysins.
References
Physicochemical Properties of Tubulysin IM-2 for Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1] Their profound antiproliferative activity stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Tubulysin IM-2 is a synthetic analog designed to optimize the therapeutic potential of this natural product class. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to its development as a therapeutic agent. The information presented herein is intended to support researchers and drug development professionals in advancing tubulysin-based therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its successful development. These properties influence its solubility, stability, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Molecular Formula | C₂₆H₄₂N₄O₆S | --- | [3] |
| Molecular Weight | 538.7 g/mol | --- | [3] |
| Exact Mass | 538.2825 Da | Mass Spectrometry | [3] |
| LogP (Octanol/Water) | 1.6 | Not Specified | [3] |
| Hydrogen Bond Donors | 2 | Calculation | [3] |
| Hydrogen Bond Acceptors | 9 | Calculation | [3] |
| Rotatable Bonds | 13 | Calculation | [3] |
| Solubility | Soluble in DMSO | Experimental | [3] |
| Stability | Stable at -20°C for 3 years (powder) | Not Specified | [3] |
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[2] By binding to tubulin, this compound inhibits its polymerization into microtubules. This disruption triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis (programmed cell death).[4]
The apoptotic signaling cascade initiated by microtubule-targeting agents like this compound is complex and involves multiple pathways. Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of the Bcl-2 family of proteins, ultimately leading to caspase activation and the execution of apoptosis.
Figure 1. Apoptosis signaling pathway induced by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of drug candidates. This section outlines key methodologies for assessing the biological activity of this compound.
Synthesis and Purification of this compound
The synthesis of this compound is a complex multi-step process that is typically achieved through solid-phase peptide synthesis (SPPS). This approach allows for the sequential addition of natural and unnatural amino acid building blocks onto a solid resin support.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Tubulysin IM-2 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent cytotoxic tetrapeptides that function as microtubule inhibitors, making them highly effective payloads for Antibody-Drug Conjugates (ADCs).[1][2] By binding to the vinca domain of tubulin, they disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4] Their high potency necessitates targeted delivery to tumor cells via monoclonal antibodies to minimize systemic toxicity.[5][6] This document provides detailed protocols for the conjugation of Tubulysin IM-2 to monoclonal antibodies, as well as methods for the characterization and in vitro evaluation of the resulting ADCs.
Quantitative Data Summary
The following tables summarize representative quantitative data for Tubulysin-based ADCs from various studies. These values can serve as a benchmark for researchers developing their own Tubulysin ADCs.
Table 1: In Vitro Cytotoxicity of Tubulysin Analogues and ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Tubulysin M | - | - | 0.12 | [6] |
| NH-tubulysin M | - | - | 2.1 | [6] |
| MMAE | - | - | 0.42 | [6] |
| anti-CD22-MC-VC(S)-PABQ-tubulysin M | BJAB | CD22 | 6.8 | [6] |
| anti-CD22-MC-VC-PABC-MMAE | BJAB | CD22 | 3.3 | [6] |
| αCD30-glucuronide-Tub(OAc) DAR 8 | L540cy | CD30 | single-digit ng/mL range | [7] |
| αCD30-glucuronide-Tub(OEt) DAR 8 | L540cy | CD30 | single-digit ng/mL range | [7] |
| αCD30-glucuronide-Tub(OiVal) DAR 8 | L540cy | CD30 | single-digit ng/mL range | [7] |
Table 2: In Vivo Efficacy of a Tubulysin ADC
| ADC | Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| anti-CD22 tubulysin ADC 5 | Human lymphoma xenograft | 1 mg/kg (single IV dose) | 57% | [6] |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of this compound to a Monoclonal Antibody
This protocol describes a common method for conjugating a maleimide-functionalized this compound derivative to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated this compound derivative dissolved in DMSO (10 mM stock)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching solution (e.g., 10 mM cysteine)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, pH 7.0-7.5).
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with degassed PBS.
-
-
Conjugation Reaction:
-
Immediately after purification, add the maleimide-activated this compound stock solution to the reduced antibody solution. A 10-20 fold molar excess of the Tubulysin derivative is recommended as a starting point.
-
Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 10 mM cysteine, to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated this compound and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[8]
-
Diagram: Experimental Workflow for this compound ADC Conjugation
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Protocol 2: Characterization of this compound ADCs
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and the distribution of drug-loaded species.[9][10]
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM potassium phosphate, pH 7.0, with 25% isopropanol.
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[9]
2. In Vitro Tubulin Polymerization Assay:
This assay confirms the mechanism of action of the Tubulysin payload.
-
Reagents: Purified tubulin (>99%), GTP, and a suitable assay buffer are required.
-
Procedure:
-
Reconstitute tubulin in G-PEM buffer.
-
Add the reconstituted tubulin to a 96-well plate.
-
Add the this compound ADC or free drug at various concentrations.
-
Monitor tubulin polymerization by measuring the change in absorbance at 340 nm over time at 37°C.[11]
-
Alternatively, a fluorescence-based assay can be used where the incorporation of a fluorescent reporter into microtubules is measured.[12][13]
-
3. In Vitro Cytotoxicity Assay (MTT Assay):
This assay determines the potency of the ADC on cancer cell lines.[1][14]
-
Cell Lines: Use both antigen-positive and antigen-negative cell lines to assess target-specific killing.[2]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the this compound ADC and control antibodies.
-
Incubate for 72-96 hours. For tubulin inhibitors, a longer incubation time is often necessary to observe the cytotoxic effects.[14]
-
Add MTT solution to each well and incubate for 1-4 hours.
-
Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.[14][15]
-
Signaling Pathway
Diagram: Tubulysin-Induced G2/M Arrest and Apoptosis
Caption: Mechanism of action of this compound leading to apoptosis.
This compound exerts its cytotoxic effect by inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle.[2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase.[3] Prolonged arrest at this checkpoint activates the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent programmed cell death.[3][16]
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | G2/M checkpoint regulation and apoptosis facilitate the nuclear egress of parvoviral capsids [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Tubulysin IM-2 Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent microtubule-disrupting agents that have emerged as promising payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2] Their exceptional cytotoxicity, even against multidrug-resistant (MDR) tumor cells, makes them attractive candidates for targeted delivery to malignant tissues, thereby minimizing systemic toxicity.[3][4] A critical aspect of developing effective Tubulysin-based ADCs is the design of the linker connecting the cytotoxic payload to the monoclonal antibody. The linker's chemistry dictates the stability of the ADC in circulation, the mechanism of drug release at the target site, and ultimately, the overall therapeutic index.
A significant challenge with some Tubulysin analogs, such as Tubulysin M, is the hydrolytic instability of the acetate group at the C11 position, which is crucial for its cytotoxic activity.[5][6] Deacetylation leads to a dramatic reduction in potency, highlighting the need for linker strategies that protect this labile functional group or for the development of more stable analogs.[7]
These application notes provide a comprehensive overview of linker chemistries for creating stable and effective Tubulysin IM-2 ADCs. We will delve into different linker strategies, conjugation methods, and provide detailed protocols for the evaluation of ADC stability and efficacy.
Linker Chemistry Strategies for Enhanced Stability and Efficacy
The choice of linker technology is paramount in the design of Tubulysin ADCs. The ideal linker should be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage and release of the active payload within the target cancer cells.
Key Linker Types and Their Impact:
-
Protease-Cleavable Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[8] While widely used, studies have shown that ADCs with dipeptide-linked Tubulysin M can be susceptible to in vivo deacetylation.[5][7]
-
β-Glucuronidase-Cleavable Linkers: Glucuronide linkers offer an alternative cleavage mechanism, relying on the enzyme β-glucuronidase, which is also present at high concentrations in the tumor microenvironment. Research indicates that glucuronide linkers can protect the C11 acetate of Tubulysin M from hydrolysis, leading to improved in vivo activity compared to dipeptide linkers.[5][6]
-
Quaternary Ammonium Salt Linkers: This novel linker technology enables the stable conjugation of tertiary amine-containing payloads like Tubulysin M.[4] These linkers can be combined with cleavable triggers (e.g., peptides) to ensure controlled drug release.[3]
-
Non-Cleavable Linkers: While less common for Tubulysins, non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the payload. This strategy can lead to increased stability but may result in active metabolites with different properties.[8]
The Role of Conjugation Site:
The site of conjugation on the antibody can significantly influence the stability and efficacy of the ADC.
-
Lysine Conjugation: Random conjugation to surface-exposed lysine residues results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to suboptimal pharmacokinetics and efficacy.[9]
-
Hinge-Cysteine Conjugation: Reduction of interchain disulfide bonds in the hinge region provides a more controlled conjugation site, typically resulting in ADCs with DARs of 2 or 4.[9]
-
Site-Specific Conjugation: Engineered cysteines or unnatural amino acids can be introduced at specific sites on the antibody to generate homogeneous ADCs with a defined DAR.[9][10] Site-specific conjugation, for instance at the S239C position, has been shown to further stabilize the Tubulysin M acetate and improve in vivo activity.[5][7]
Data Summary
The following tables summarize quantitative data from various studies to facilitate comparison of different linker and conjugation strategies for Tubulysin ADCs.
Table 1: In Vitro Cytotoxicity of Tubulysin ADCs
| ADC Construct | Cell Line | Antigen Expression | Linker Type | DAR | IC50 (ng/mL) | Reference |
| anti-CD30-Dipeptide-Tubulysin M | L540cy | High | Dipeptide | 4 | ~1-10 | [11] |
| anti-CD30-Glucuronide-Tubulysin M | L540cy | High | Glucuronide | 4 | ~1-10 | [11] |
| anti-CD30-Dipeptide-Tubulysin M | L428 (MDR+) | High | Dipeptide | 4 | ~1-10 | [2] |
| anti-CD30-Glucuronide-Tubulysin M | L428 (MDR+) | High | Glucuronide | 4 | ~1-10 | [2] |
| Trastuzumab-mcGly-Tubulysin | N87 | High (HER2) | Maleimide-Glycine | 4.4 | <10 | [12][13] |
| Trastuzumab-mcGly-Tubulysin | BT474 | High (HER2) | Maleimide-Glycine | 4.4 | <10 | [12][13] |
| Trastuzumab-mcGly-Tubulysin | MDA-MB-453 | Medium (HER2) | Maleimide-Glycine | 4.4 | ~10-100 | [12][13] |
| Trastuzumab-mcGly-Tubulysin | HT-29 | Negative (HER2) | Maleimide-Glycine | 4.4 | >1000 | [12][13] |
| anti-CD22-MC-VC-PABQ-Tubulysin M | BJAB | High (CD22) | Quaternary Ammonium | ~2 | 6.8 nM | [4] |
| anti-CD22-MC-VC-PABQ-Tubulysin M | WSU-DLCL2 | High (CD22) | Quaternary Ammonium | ~2 | 0.27 nM | [4] |
| anti-CD22-MC-VC-PABQ-Tubulysin M | BJAB.Luc/Pgp (MDR+) | High (CD22) | Quaternary Ammonium | ~2 | 25 nM | [4] |
Table 2: In Vivo Efficacy of Tubulysin ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Schedule | Outcome | Reference |
| anti-CD30-Dipeptide-Tubulysin M (DAR 4) | L540cy Hodgkin Lymphoma | Single IP injection | Tumor growth delay | [11] |
| anti-CD30-Glucuronide-Tubulysin M (DAR 4) | L540cy Hodgkin Lymphoma | Single IP injection | Superior tumor growth inhibition vs. dipeptide | [11] |
| anti-CD30-Dipeptide-Tubulysin M (DAR 2, site-specific) | L540cy Hodgkin Lymphoma | Single IP injection | Improved efficacy vs. DAR 4 | [11] |
| anti-CD30-Glucuronide-Tubulysin M (DAR 2, site-specific) | L540cy Hodgkin Lymphoma | Single IP injection | Highest efficacy, cures observed | [11] |
| Trastuzumab-mcGly-Tubulysin (ADC1) | N87 Gastric Cancer | 10 mg/kg, qdx4 | Complete tumor regression | [12] |
| anti-Meso-Tubulysin (Lysine-conjugated) | N87 Gastric Cancer | Single dose | Dose-dependent tumor growth inhibition | [9] |
| anti-Meso-Tubulysin (Hinge-cysteine-conjugated) | N87 Gastric Cancer | Single dose | Improved efficacy vs. lysine-conjugated | [9] |
| anti-Meso-Tubulysin (Site-specific, CH2 domain) | N87 Gastric Cancer | Single dose | Superior efficacy vs. random conjugation | [9] |
| anti-CD22-MC-VC-PABQ-Tubulysin Pr (stabilized) | BJAB.Luc-Pgp (MDR+) Lymphoma | Single IV dose | Dose-dependent tumor growth inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the development and evaluation of this compound ADCs.
Protocol 1: ADC Conjugation (Hinge-Cysteine)
This protocol describes a common method for conjugating a maleimide-containing linker-drug to an antibody via hinge-cysteine residues.
Materials:
-
Monoclonal antibody (e.g., anti-CD30) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tubulysin-linker with a maleimide group
-
Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 desalting column
-
PBS, pH 7.4
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 2-3 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Dissolve the Tubulysin-linker-maleimide in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted drug-linker and other small molecules by passing the reaction mixture through a pre-equilibrated Sephadex G-25 desalting column using PBS as the mobile phase.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the potency of Tubulysin ADCs against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., L540cy, N87)
-
Complete cell culture medium
-
Tubulysin ADC and control antibody
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Tubulysin ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs.
-
Incubate for 72-96 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 3: In Vivo ADC Stability Assay (Plasma)
This protocol describes a method to evaluate the stability of the ADC, particularly the integrity of the linker and payload, in plasma.
Materials:
-
Tubulysin ADC
-
Mouse or human plasma
-
Incubator at 37°C
-
Affinity capture resin (e.g., Protein A or anti-human IgG)
-
Wash and elution buffers
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the Tubulysin ADC in plasma at 37°C for various time points (e.g., 0, 24, 72, 168 hours).[14]
-
-
ADC Capture:
-
At each time point, take an aliquot of the plasma and add it to the affinity capture resin.
-
Incubate to allow the ADC to bind to the resin.
-
-
Wash and Elution:
-
Wash the resin with a high-salt buffer to remove non-specifically bound proteins.
-
Elute the ADC from the resin using a low-pH buffer.
-
-
Sample Preparation for LC-MS:
-
Neutralize the eluted ADC sample.
-
Reduce the ADC with DTT to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the reduced samples by LC-MS to determine the mass of the light and heavy chains.
-
Monitor for changes in mass that would indicate deconjugation of the drug-linker or degradation of the payload (e.g., deacetylation).[14]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to Tubulysin ADC development.
Caption: Mechanism of action for a Tubulysin ADC.
Caption: Overview of linker cleavage strategies.
Caption: General workflow for Tubulysin ADC development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
Determining the Drug-to-Antibody Ratio (DAR) of Tubulysin IM-2 ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) featuring the potent microtubule inhibitor, Tubulysin IM-2. The accurate assessment of DAR is a critical quality attribute that directly influences the efficacy and safety of an ADC. This guide outlines three prevalent analytical techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Drug-to-Antibody Ratio (DAR)
An antibody-drug conjugate is a complex therapeutic composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic payload. The DAR represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can negatively impact pharmacokinetics, potentially leading to increased toxicity and reduced efficacy. Therefore, robust and accurate analytical methods for DAR determination are essential throughout the ADC development process.
This compound is a highly potent cytotoxic agent used as a payload in ADCs. Its hydrophobicity influences the analytical behavior of the resulting ADC, making specific optimization of DAR determination methods necessary.
Methods for DAR Determination
Several analytical techniques can be employed to determine the DAR of this compound ADCs. The choice of method depends on the specific characteristics of the ADC, the desired level of detail (average vs. distribution), and the developmental stage.
UV/Vis Spectroscopy: For Average DAR Determination
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population. This technique relies on the distinct absorbance maxima of the antibody and the drug payload.
Principle: By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the payload), and knowing the extinction coefficients of both the antibody and the drug, the concentrations of each component can be calculated using the Beer-Lambert law. This allows for the determination of the molar ratio, which corresponds to the average DAR.
Data Presentation:
| ADC Sample | Method | Average DAR | Reference |
| Trastuzumab-Tubulysin ADC | UV/Vis Spectroscopy | 4.4 |
Experimental Protocol:
Materials:
-
This compound ADC sample
-
Phosphate-buffered saline (PBS) or other suitable formulation buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the this compound payload (ε_Drug_) at its maximum absorbance wavelength (λ_max_). Also, determine the extinction coefficient of the antibody at the λ_max_ of the drug (ε_Ab, λ_max_) and the extinction coefficient of the drug at 280 nm (ε_Drug, 280_).
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). Use the formulation buffer as the diluent.
-
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with the formulation buffer.
-
Measure the absorbance of the diluted ADC sample at 280 nm (A_280_) and at the λ_max_ of this compound (A_λ_max_).
-
-
DAR Calculation:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following simultaneous equations:
-
A_280_ = (ε_Ab, 280_ * C_Ab_) + (ε_Drug, 280_ * C_Drug_)
-
A_λ_max_ = (ε_Ab, λ_max_ * C_Ab_) + (ε_Drug, λ_max_ * C_Drug_)
-
-
The average DAR is then calculated as: DAR = C_Drug_ / C_Ab_
-
Logical Relationship for UV/Vis Spectroscopy DAR Calculation
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC): For DAR Distribution
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species based on the number of conjugated drug molecules. The addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DAR values (DAR 0, DAR 2, DAR 4, etc.).
Principle: HIC separates molecules based on their hydrophobicity. A high salt concentration mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient then elutes the ADC species in order of increasing hydrophobicity, with the unconjugated antibody (lowest hydrophobicity) eluting first, followed by species with progressively higher DAR values. The relative peak areas of the separated species are used to calculate the average DAR.
Data Presentation:
| ADC Species | Retention Time (min) | Peak Area (%) | Weighted DAR |
| DAR 0 | 10.2 | 5 | 0 |
| DAR 2 | 15.8 | 25 | 0.5 |
| DAR 4 | 20.5 | 50 | 2.0 |
| DAR 6 | 24.1 | 15 | 0.9 |
| DAR 8 | 27.3 | 5 | 0.4 |
| Total | 100 | Average DAR = 3.8 |
Experimental Protocol:
Materials:
-
This compound ADC sample
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the this compound ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B
-
22-25 min: 100% B
-
25-27 min: 100-0% B
-
27-30 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR 0, DAR 2, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
Experimental Workflow for HIC DAR Analysis
Caption: Workflow for DAR distribution analysis using HIC.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Precise Mass and DAR Determination
LC-MS provides the most detailed characterization of ADCs, offering accurate mass measurements of the intact antibody and all conjugated species. This allows for unambiguous identification of each DAR species and the calculation of a precise average DAR. The analysis can be performed on the intact ADC or after reduction of the antibody to separate heavy and light chains.
Principle: The ADC sample is first separated by liquid chromatography, typically reversed-phase (RP) or size-exclusion (SEC), and then introduced into a high-resolution mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the different ADC species. Deconvolution of the resulting mass spectrum yields the molecular weights of the unconjugated antibody and the various drug-loaded forms, from which the DAR distribution and average DAR can be determined.
Data Presentation:
| Species | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb | 148,050 | 4 |
| DAR 1 | 148,930 | 10 |
| DAR 2 | 149,810 | 25 |
| DAR 3 | 150,690 | 35 |
| DAR 4 | 151,570 | 20 |
| DAR 5 | 152,450 | 6 |
| Average DAR | 2.97 |
Experimental Protocol (Intact ADC):
Materials:
-
This compound ADC sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 0.1-0.5 mg/mL in Mobile Phase A. Deglycosylation with PNGase F can be performed to simplify the mass spectrum.
-
-
LC-MS Conditions:
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80 °C
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20-80% B
-
12-14 min: 80-95% B
-
14-16 min: 95% B
-
16-17 min: 95-20% B
-
17-20 min: 20% B
-
-
MS Parameters (example for Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4000 V
-
Fragmentor: 350 V
-
Mass Range: 1000-5000 m/z
-
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Combine the spectra across the main ADC peak.
-
Deconvolute the combined mass spectrum using appropriate software (e.g., Agilent MassHunter BioConfirm) to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Experimental Workflow for LC-MS DAR Analysis
Caption: Workflow for precise DAR determination using LC-MS.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development of this compound ADCs. This document has provided detailed protocols for three orthogonal analytical methods: UV/Vis spectroscopy for rapid average DAR measurement, HIC for analyzing the distribution of drug-loaded species, and LC-MS for high-resolution, accurate mass-based characterization. The selection of the most appropriate method will depend on the specific requirements of the analysis. For comprehensive characterization, a combination of these techniques is often employed to provide a complete picture of the ADC's DAR profile.
Application Notes and Protocols for Site-Specific Conjugation of Tubulysin IM-2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin IM-2 is a potent microtubule-disrupting agent that has shown significant promise as a payload for antibody-drug conjugates (ADCs) in cancer therapy. Its high cytotoxicity, including activity against multidrug-resistant cell lines, makes it an attractive candidate for targeted delivery to tumor cells. However, the efficacy and safety of this compound ADCs are critically dependent on the conjugation strategy employed. Site-specific conjugation techniques offer significant advantages over traditional stochastic methods by producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and enhanced overall performance.[1][2][3]
These application notes provide an overview of key site-specific conjugation strategies for this compound ADCs, along with detailed protocols for their preparation, characterization, and evaluation.
Site-Specific Conjugation Strategies
Several site-specific conjugation methods can be employed to generate homogeneous this compound ADCs. The choice of strategy depends on factors such as the antibody isotype, the desired DAR, and the specific linker-payload chemistry.
1. Engineered Cysteine Conjugation: This technique involves the introduction of cysteine residues at specific sites on the antibody sequence through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation with maleimide-functionalized this compound linker-payloads, resulting in ADCs with a precise DAR and defined conjugation sites.[1][2]
2. Enzyme-Mediated Conjugation: Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. By engineering a glutamine tag or utilizing specific endogenous glutamine residues on the antibody, mTG can be used to site-specifically attach an amine-containing this compound linker.[3][4][5]
Impact of Conjugation Site and Linker on Stability: A critical aspect of Tubulysin ADC development is the stability of the payload, particularly the C11-acetate group, which is crucial for its cytotoxic activity.[3][6] Hydrolysis of this acetate to a hydroxyl group leads to a significant loss of potency.[3][6] Research has shown that both the conjugation site and the linker chemistry can influence the rate of this deacetylation. For instance, certain engineered cysteine locations and specific linker designs, such as glucuronide-based linkers, have been shown to protect the acetate group from hydrolysis, leading to improved in vivo stability and efficacy.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating site-specifically conjugated Tubulysin ADCs.
Table 1: In Vitro Cytotoxicity of Site-Specific Tubulysin ADCs
| Cell Line | Target Antigen | Conjugation Method | Linker | DAR | IC50 (ng/mL) | Reference |
| N87 | HER2 | Engineered Cysteine (Q295C) | mc-val-cit-PABC | 2 | ~1.5 | [1] |
| BT474 | HER2 | Engineered Cysteine (A114C) | mc-gly- | 2 | 0.4 | [2] |
| L428 | CD30 | Engineered Cysteine (S239C) | Val-Cit | 2 | 1.2 | [3] |
| DEL | CD30 | Engineered Cysteine (S239C) | Val-Cit | 2 | 0.8 | [3] |
| Karpas 299 | CD30 | Engineered Cysteine (S239C) | Glucuronide | 2 | 0.9 | [3] |
Table 2: In Vivo Efficacy of Site-Specific Tubulysin ADCs in Xenograft Models
| Xenograft Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) | Cures/Partial Regressions | Reference |
| N87 (Gastric) | Anti-mesothelin (Q295C) | 1 | >90 | Not specified | [1] |
| N87 (Gastric) | Trastuzumab (A114C) | 3 | Significant | Not specified | [6] |
| L540cy (Hodgkin Lymphoma) | Anti-CD30 (S239C) | 0.5 | Significant | 1/6 cures | [3] |
| DEL (ALCL) | Anti-CD30 (S239C) | 1 | Significant | Not specified | [3] |
Table 3: Stability of Site-Specific Tubulysin ADCs
| ADC | Conjugation Site | Linker | Deacetylation Rate (% in 96h in mouse serum) | In Vivo Deconjugation | Reference |
| Anti-mesothelin ADC | Q295C | mc-val-cit-PABC | ~8 | Minimal | [1] |
| Anti-mesothelin ADC | T169C | mc-val-cit-PABC | 0 | Not specified | [1] |
| Anti-CD30 ADC | S239C | Dipeptide | ~13 (as DAR 2) | Not specified | [7] |
| Anti-CD30 ADC | S239C | Glucuronide | ~5 (as DAR 2) | Not specified | [7] |
Experimental Protocols
Protocol 1: Engineered Cysteine-Maleimide Conjugation of this compound
This protocol describes the conjugation of a maleimide-functionalized this compound linker-payload to an antibody with engineered cysteine residues.
Materials:
-
Engineered cysteine-containing monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound-linker-maleimide (e.g., Tubulysin-PABC-val-cit-maleimide) dissolved in dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Sephadex G-25 desalting column
-
UV-Vis Spectrophotometer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the engineered mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain and engineered cysteine disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by passing the reduced antibody solution through a pre-equilibrated Sephadex G-25 desalting column using PBS, pH 7.4.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Immediately add a 5 to 10-fold molar excess of the this compound-linker-maleimide solution in DMSO to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Gently mix and incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine.
-
Incubate for 20 minutes at room temperature.
-
Purify the resulting ADC by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and other small molecules.
-
-
Characterization:
-
Determine the final ADC concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry and hydrophobic interaction chromatography (HIC) or reversed-phase liquid chromatography (RPLC).
-
Confirm the identity and purity of the ADC using LC-MS analysis.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic activity of this compound ADCs against cancer cell lines.[6][8][9]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody (control)
-
96-well cell culture plates
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Tubulin Polymerization Inhibition Assay
This assay measures the ability of released this compound to inhibit the polymerization of tubulin into microtubules.[2][10][11][12][13]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and reaction buffer)
-
Free this compound payload
-
Paclitaxel (polymerization promoter) and Vinblastine (polymerization inhibitor) as controls
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of the free this compound payload and controls in reaction buffer.
-
On ice, add the diluted compounds to the wells of a pre-chilled 96-well plate.
-
Prepare the tubulin solution according to the kit manufacturer's instructions and add it to the wells.
-
-
Polymerization Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration.
-
The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of this compound ADCs.
Caption: Mechanism of action of this compound ADCs leading to tumor cell death.
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 3. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 4. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]
- 5. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Formulation and In Vivo Administration of Tubulysin IM-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin IM-2 is a potent cytotoxic peptide belonging to the tubulysin family, originally isolated from myxobacteria.[1] These compounds are highly effective inhibitors of tubulin polymerization, leading to the disruption of microtubules, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2] Their remarkable potency, even against multi-drug resistant (MDR) cancer cell lines, makes them attractive candidates for cancer therapy.[3][4] However, their high systemic toxicity necessitates careful formulation and targeted delivery strategies, such as antibody-drug conjugates (ADCs).[3]
These application notes provide detailed protocols for the formulation of this compound for in vivo administration in preclinical research settings. The protocols focus on solubilizing this hydrophobic compound to enable systemic delivery in animal models. Additionally, this document outlines its mechanism of action and provides key data where available, with the understanding that much of the recent in vivo research has been conducted using Tubulysin-based ADCs.
Physicochemical Properties and Solubility
This compound is a complex tetrapeptide with poor aqueous solubility. Successful in vivo administration requires formulation strategies that enhance its solubility and stability.
Solubility Data: this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] Formulation for in vivo use typically involves creating a stock solution in an organic solvent, which is then further diluted in a vehicle suitable for injection.
Formulation Protocols for In Vivo Administration
The following protocols describe common methods for formulating poorly water-soluble compounds like this compound for parenteral administration (e.g., intravenous, intraperitoneal) in animal models. It is crucial to perform small-scale pilot formulations to ensure complete dissolution and stability before preparing larger batches for animal studies.
Protocol 1: DMSO/Saline Formulation
This is a straightforward formulation suitable for compounds that are highly soluble in DMSO and can tolerate a small percentage of this solvent in the final injection volume.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-10 mg/mL). Ensure complete dissolution.
-
For administration, dilute the DMSO stock solution with sterile saline to the final desired concentration.
-
A common final concentration of DMSO in the injected volume is typically kept below 10% to minimize toxicity. For example, a 10% DMSO in saline solution can be prepared by mixing 1 part of the DMSO stock with 9 parts of sterile saline.
Protocol 2: DMSO/PEG300/Tween 80/Saline Formulation
This formulation, often referred to as "TPGS" or a similar co-solvent system, is more robust for compounds with lower solubility and helps to maintain the compound in solution upon injection into the aqueous environment of the bloodstream.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until clear. A common ratio is 1 part DMSO to 4 parts PEG300.
-
Add Tween 80 and mix until the solution is clear. A typical final concentration of Tween 80 is 5%.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired volume and concentration. A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for subcutaneous or intramuscular injections and can provide a depot effect for sustained release.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add the required volume of the DMSO stock solution to a sterile tube.
-
Add the appropriate volume of sterile corn oil to achieve the final desired concentration. A common ratio is 1 part DMSO to 9 parts corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension or solution.
In Vivo Administration Guidelines
The choice of administration route depends on the experimental design. The following are general guidelines for common routes in mice. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
| Administration Route | Needle Size (Gauge) | Maximum Injection Volume (Mouse) | Notes |
| Intravenous (IV) - Tail Vein | 27-30 | 200 µL | Slow injection is recommended. |
| Intraperitoneal (IP) | 25-27 | 500 µL | Alternate injection sites in the lower abdominal quadrants. |
| Subcutaneous (SC) | 25-27 | 200 µL | Inject into a tented fold of skin, typically in the dorsal scapular region. |
| Intramuscular (IM) | 25-27 | 50 µL per site | Best for larger muscle masses like the quadriceps. Use with caution in small animals. |
Mechanism of Action and Cellular Effects
This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Microtubule Depolymerization: this compound binds to the vinca domain of tubulin, preventing the formation of microtubules.[2]
-
Cell Cycle Arrest: The disruption of the mitotic spindle apparatus activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[2]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[1]
In Vivo Efficacy, Pharmacokinetics, and Toxicity
Quantitative in vivo data for unconjugated this compound is limited, as recent research has predominantly focused on its application as a payload in ADCs. The high potency of free tubulysins often leads to significant toxicity, making them challenging to administer systemically as standalone agents.[3]
Efficacy:
-
In the context of ADCs, tubulysin payloads have demonstrated potent, dose-dependent anti-tumor activity in various xenograft models.[6][7]
-
The efficacy of tubulysin-based ADCs is often superior to that of ADCs with other microtubule inhibitors, particularly in MDR tumors.[8]
Pharmacokinetics:
-
Studies on tubulysin-based ADCs indicate that the stability of the linker and the conjugation site significantly impact the pharmacokinetic profile.[7][9]
-
A critical liability of some tubulysins is the in vivo cleavage of the acetate group, which can lead to a significant reduction in potency.[3]
Toxicity:
-
Unconjugated tubulysins are known to be highly toxic. For example, Tubulysin A has a maximum tolerated dose (MTD) of 0.05 mg/kg in nude mice.[10]
-
In another study, administration of Tubulysin B at doses of 0.1 to 0.5 µmol/kg resulted in significant body weight loss in mice without observable anti-tumor activity, highlighting the narrow therapeutic window of the free drug.[10]
-
Hepatotoxicity has been identified as a potential dose-limiting toxicity for tubulysin-containing compounds.[6]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo studies with a novel formulation of this compound.
Conclusion
This compound is a highly potent antimitotic agent with significant potential in oncology research. Its successful application in in vivo studies is critically dependent on appropriate formulation to overcome its poor aqueous solubility. The protocols provided here offer established methods for preparing this compound for systemic administration in preclinical models. Researchers should be mindful of the high toxicity of unconjugated tubulysins and the limited publicly available data on the in vivo efficacy, pharmacokinetics, and toxicity of the free drug. Careful dose-finding studies and thorough toxicological evaluation are essential for any in vivo investigation of this powerful cytotoxic compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ADC Cytotoxin | 1032072-50-6 | Invivochem [invivochem.com]
- 6. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 7. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Application Note: Analytical Strategies for the Characterization of Tubulysin IM-2 and its Antibody-Drug Conjugates (ADCs)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the characterization and development of antibody-drug conjugates incorporating tubulysin payloads.
Introduction: Tubulysins are a class of highly potent cytotoxic peptides that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Their exceptional potency, particularly against multidrug-resistant (MDR) cancer cell lines, makes them attractive payloads for antibody-drug conjugates (ADCs).[3][4] Tubulysin IM-2 is a specific analogue within this class used for ADC development.[5] The successful development of a Tubulysin-based ADC relies on a comprehensive analytical strategy to characterize the drug substance, the linker, and the final conjugate. A critical challenge in the development of tubulysin ADCs is the potential in vivo hydrolysis of the C11-acetate group on the tubuvaline (Tuv) residue, which leads to a significant reduction in potency.[6][7][8] This application note details key analytical methods and protocols for the robust characterization of this compound and its conjugates, with a focus on identity, purity, stability, and drug-to-antibody ratio (DAR).
Key Analytical Methods for Characterization
A multi-faceted analytical approach is required to fully characterize Tubulysin ADCs, from the payload itself to the final conjugate. Key methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Ligand-Binding Assays (LBA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and stability of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the parent molecule from impurities and degradants.[9] For ADCs, Hydrophobic Interaction Chromatography (HIC) is employed to determine the drug-to-antibody ratio (DAR) distribution, providing insight into the heterogeneity of the conjugate.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version (LC-MS/MS) are powerful tools for the characterization of tubulysins and their ADCs. These methods provide precise mass measurements to confirm the identity of the payload, the linker, and the intact conjugate.[11] For stability studies, LC-MS is crucial for monitoring specific biotransformations, such as the deacetylation of the tubulysin payload in plasma.[1][12][13] High-resolution mass spectrometry (HRMS) can be used in a "top-down" approach to analyze the entire ADC, providing information on DAR and modifications.[11]
Ligand-Binding Assays (LBA)
Ligand-binding assays, such as ELISA, are essential for the pharmacokinetic (PK) analysis of ADCs in biological matrices.[14] These assays can be designed to quantify total antibody, total ADC (conjugated antibody), and free payload.[14][15] Specific LBA reagents can be developed to differentiate between the intact (acetylated) and metabolized (deacetylated) forms of the tubulysin payload, offering critical insights into the in vivo stability and efficacy of the ADC.[13]
Quantitative Data Summary
The stability of the C11-ester is a critical quality attribute for tubulysin payloads. Modifications to this functional group have been explored to enhance stability while retaining potency.
Table 1: In Vitro Stability of Tubulysin Analogues and Conjugates in Mouse Plasma
| Compound/Conjugate | Time Point | % Intact Ester | Reference |
| Tub(OAc) Conjugate | 7 days | 68% | [12][16] |
| Tub(OiVal) Conjugate | 7 days | 94% | [12][16] |
| mcGly-Tubulysin M ADC (Ester) | 72 hours | 17% | [7] |
| mcGly-Tubulysin M ADC (Carbamate) | 72 hours | 100% (No cleavage) | [7] |
| Dipeptide Linker ADC (DAR 2) | 10 days | 87% | [17] |
| Glucuronide Linker ADC (DAR 2) | 10 days | 95% | [17] |
This data highlights how modifications to the ester side-chain (e.g., isovalerate for acetate) and linker chemistry (e.g., glucuronide linkers) can significantly improve the stability of the tubulysin payload in plasma.
Table 2: In Vitro Cytotoxicity of Tubulysin ADCs
| Cell Line | ADC | IC50 (ng/mL) | Reference |
| N87 (High Her2) | Trastuzumab-mcGly-Tubulysin M | 1.1 | [10] |
| BT474 (High Her2) | Trastuzumab-mcGly-Tubulysin M | 0.9 | [10] |
| HT-29 (Low Her2) | Trastuzumab-mcGly-Tubulysin M | >1000 | [10] |
| L428 (CD30+, MDR+) | Anti-CD30 Glucuronide-Tubulysin M (DAR 4) | 1.3 | [8] |
| DELBVR (CD30+, MDR+) | Anti-CD30 Glucuronide-Tubulysin M (DAR 4) | 0.9 | [8] |
The data demonstrates the target-specific cytotoxicity of tubulysin ADCs and their retained potency against multidrug-resistant (MDR+) cell lines.
Experimental Protocols
Protocol: In Vitro Plasma Stability of Tubulysin ADCs by LC-MS
This protocol describes a method to assess the stability of the tubulysin payload, specifically focusing on deacetylation, when conjugated to an antibody and incubated in plasma.
Materials:
-
Tubulysin ADC
-
Mouse or human plasma
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
Anti-human IgG affinity resin (e.g., IgSelect)
-
Wash Buffer (0.5 M NaCl)
-
Elution Buffer (50 mM glycine, pH 3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
PNGase F
-
Dithiothreitol (DTT)
-
UPLC-MS system (e.g., Waters Acquity with Xevo G2 TOF)
Procedure:
-
Incubation: Incubate the tubulysin ADC in mouse plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 120 hours).[12][16]
-
Affinity Capture: To isolate the ADC from plasma proteins, add the plasma aliquot to an anti-human IgG affinity resin and incubate for 2 hours at 4°C with gentle mixing.[16]
-
Washing: Pellet the resin by centrifugation and wash with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the ADC from the resin using the Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer.
-
Deglycosylation: To simplify mass spectral analysis, deglycosylate the eluted ADC by adding PNGase F and incubating according to the manufacturer's instructions.[16]
-
Reduction: Reduce the interchain disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C. This separates the heavy and light chains.[16]
-
LC-MS Analysis:
-
Inject the reduced sample onto a reversed-phase UPLC column (e.g., Agilent PLRP).[16]
-
Elute the light and heavy chains using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluent by mass spectrometry, acquiring data over a mass range appropriate for the light and heavy chains with attached payload.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the light and heavy chains.
-
Calculate the percentage of intact tubulysin ester by comparing the ion counts of the intact drug-loaded chains versus the deacetylated species. A loss of 42 Da corresponds to the cleavage of the acetate group from a Tubulysin M payload.[12][16]
-
Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the use of HIC-HPLC to separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linkers.
Materials:
-
Tubulysin ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector (280 nm)
Procedure:
-
Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Injection: Inject the Tubulysin ADC sample onto the column.
-
Elution: Elute the ADC species using a descending salt gradient (decreasing percentage of Mobile Phase A and increasing percentage of Mobile Phase B). The more hydrophobic, higher-DAR species will elute later.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs conjugated for that species.
-
The relative retention time (RRT) can also be calculated by normalizing the ADC retention time to that of the unconjugated antibody, providing a metric for hydrophobicity that can correlate with plasma stability.[10]
-
Visual Workflows and Relationships
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ADC Cytotoxin | 1032072-50-6 | Invivochem [invivochem.com]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiplex LC-MS/MS Assays for Clinical Bioanalysis of MEDI4276, an Antibody-Drug Conjugate of Tubulysin Analogue Attached via Cleavable Linker to a Biparatopic Humanized Antibody against HER-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Utilizing Tubulysin IM-2 as a Payload in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tubulysin IM-2 and its analogs as highly potent cytotoxic payloads in the development of novel drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).
Application Note: Introduction to Tubulysin Payloads
Tubulysins are a class of natural tetrapeptides originally isolated from myxobacteria.[1][2] They are among the most potent inhibitors of tubulin polymerization, a critical process for cell division.[2][3][4] This potent antimitotic activity leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulysins attractive payloads for targeted cancer therapies.[3][5]
Key Advantages of Tubulysin Payloads:
-
High Potency: Tubulysins exhibit cytotoxicity in the picomolar to low nanomolar range against a wide array of cancer cell lines.[6]
-
Activity Against Multidrug-Resistant (MDR) Cancers: Unlike many other tubulin inhibitors, tubulysins are less susceptible to efflux by P-glycoprotein (P-gp), retaining their potency in MDR cancer cell lines.[1][2][5][7]
-
Suitability for ADCs: Their extreme toxicity, which limits their use as standalone agents, makes them ideal candidates for targeted delivery via ADCs, which can selectively deliver the payload to tumor cells, widening the therapeutic window.[5][6][8]
A significant challenge in the development of tubulysin-based ADCs is the hydrolytic instability of the C-11 acetate group on the tubuvaline (Tuv) residue, which is crucial for high potency.[9][10] In vivo hydrolysis leads to a significantly less active deacetylated form.[7][10] Research has focused on two main strategies to overcome this:
-
Structural Modification: Replacing the labile acetate with more stable functionalities like ethers or carbamates.[7][9][11][12]
-
Linker and Conjugation Optimization: Utilizing specific linker chemistries (e.g., glucuronide linkers) and site-specific conjugation to protect the acetate from hydrolysis and improve in vivo stability and activity.[10][13]
This document provides detailed protocols for the evaluation of this compound and its analogs as ADC payloads.
Mechanism of Action
Tubulysins function by binding to the vinca domain of β-tubulin, interfering with microtubule assembly.[4][14] This disruption of microtubule dynamics leads to the breakdown of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[3][5] The mechanism is similar to other peptide antimitotics like dolastatins and auristatins.[3][5]
Data Presentation: Cytotoxicity and Stability
The potency of tubulysin analogs is typically evaluated in vitro against a panel of cancer cell lines. The tables below summarize representative data for free tubulysin analogs and their corresponding ADCs.
Table 1: In Vitro Cytotoxicity of Free Tubulysin Analogs
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|
| Tubulysin Analog 11 | C-terminal aniline handle | KB (human oral carcinoma) | 0.04 | [1] |
| KB 8.5 (MDR variant) | 0.49 | [1] | ||
| Tubulysin Analog 12 | C-11 alcohol (deacetylated) | KB (human oral carcinoma) | 1.8 | [1] |
| KB 8.5 (MDR variant) | 16.4 | [1] | ||
| Tubulysin M (Tub(OAc)) | N¹⁴-desacetoxytubulysin H | L540cy (Hodgkin Lymphoma) | 0.02 | [15] |
| L428 (MDR+ Hodgkin Lymphoma) | 0.03 | [15] | ||
| Stabilized Analog (Tub(OEt)) | C-11 ethyl ether | L540cy (Hodgkin Lymphoma) | 0.04 | [15] |
| L428 (MDR+ Hodgkin Lymphoma) | 0.05 | [15] | ||
| Stabilized Analog (Tub(OiVal)) | C-11 isovaleryl ester | L540cy (Hodgkin Lymphoma) | 0.02 | [15] |
| L428 (MDR+ Hodgkin Lymphoma) | 0.03 | [15] |
Data reported as the mean of multiple independent determinations. IC50 is the concentration that inhibits cell growth by 50%.
Table 2: In Vitro Cytotoxicity of Tubulysin ADCs
| ADC | Target | Payload | Cell Line | IC50 (ng/mL) | Reference |
|---|---|---|---|---|---|
| ADC1 | HER2 | Tubulysin (LP1) | N87 (HER2+++) | 49 | [7][16] |
| BT474 (HER2+++) | 28 | [7][16] | |||
| MDA-MB-453 (HER2++) | 130 | [7] | |||
| ADC4 | HER2 | Carbamate-stabilized Tubulysin | N87 (HER2+++) | 110 | [7] |
| BT474 (HER2+++) | 68 | [7] | |||
| Anti-CD30 DAR 8 ADC | CD30 | Tub(OAc) (glucuronide linker) | L540cy (CD30+, MDR-) | 2.5 | [15] |
| L428 (CD30+, MDR+) | 4.8 | [15] | |||
| Anti-CD30 DAR 8 ADC | CD30 | Tub(OEt) (glucuronide linker) | L540cy (CD30+, MDR-) | 4.5 | [15] |
| L428 (CD30+, MDR+) | 6.8 | [15] |
IC50 values for ADCs are often reported in ng/mL of the total conjugate.
Table 3: In Vivo Stability of Tubulysin Payloads in ADCs
| ADC | Conjugation Site | Linker | % Acetate Cleavage (in mouse plasma, 72h) | Reference |
|---|---|---|---|---|
| ADC1 | Reduced Interchain Cysteines | Dipeptide | 83% | [7] |
| ADC4 | Reduced Interchain Cysteines | Dipeptide (Carbamate payload) | 0% (No carbamate cleavage) | [7][16] |
| ADC6 | Engineered Cysteine (HC-A114C) | Dipeptide | 50% | [7] |
| Anti-CD30 ADC | N/A | Dipeptide | High | [13] |
| Anti-CD30 ADC | N/A | Glucuronide | Low (protected from hydrolysis) |[13] |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and evaluation of tubulysin-based ADCs. Specific parameters should be optimized for each unique antibody, linker, and payload combination.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a tubulysin-based ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tubulysin ADC and non-targeted control ADC
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer or fluorometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: a. Harvest exponentially growing cells and perform a cell count. b. Dilute cells in complete medium to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well). c. Dispense 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach.
-
ADC Dilution and Treatment: a. Prepare a serial dilution series of the tubulysin ADC and control ADC in complete medium. A typical concentration range might be 0.01 ng/mL to 1000 ng/mL. b. Remove the medium from the wells and add 100 µL of the diluted ADCs or medium-only control. c. Include wells with untreated cells as a negative control.
-
Incubation: a. Incubate the plate for a specified period, typically 72 to 120 hours, at 37°C with 5% CO2.
-
Viability Assessment: a. Equilibrate the plate and viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of resazurin solution). c. Incubate for 1-4 hours. d. Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: a. Normalize the data to the untreated control wells (100% viability). b. Plot the normalized viability against the logarithm of the ADC concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: ADC Conjugation via Thiol-Maleimide Chemistry (General)
Objective: To conjugate a maleimide-functionalized tubulysin linker-drug to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated tubulysin linker-drug dissolved in a co-solvent (e.g., DMSO)
-
Quenching agent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Buffer for final formulation (e.g., histidine-sucrose buffer)
Procedure:
-
Antibody Reduction: a. Adjust the mAb concentration to 5-10 mg/mL. b. Add a calculated molar excess of TCEP (e.g., 2.5 equivalents) to partially reduce the interchain disulfide bonds. c. Incubate at 37°C for 1-2 hours.
-
Conjugation Reaction: a. Cool the reduced mAb solution on ice. b. Add the maleimide-activated tubulysin linker-drug (e.g., 5-10 molar equivalents relative to the mAb) to the mAb solution. The final DMSO concentration should typically be below 10% (v/v). c. Allow the reaction to proceed at 4°C for 1 hour or at room temperature for 30 minutes.
-
Quenching: a. Add an excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups. b. Incubate for 20 minutes.
-
Purification: a. Purify the ADC from unreacted linker-drug and other small molecules using SEC or TFF. b. Exchange the buffer to the final formulation buffer.
-
Characterization: a. Determine the protein concentration (e.g., by A280 measurement). b. Calculate the drug-to-antibody ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC. c. Assess the level of aggregation by SEC.
Protocol 3: In Vivo Efficacy in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of a tubulysin ADC in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., female nude or SCID mice)
-
Tumor cells (e.g., N87, BT-474 for HER2-targeted ADCs)
-
Matrigel (optional)
-
Tubulysin ADC, vehicle control, and relevant comparator ADCs (e.g., Kadcyla)
-
Sterile saline or other appropriate vehicle for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 cells), often mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=5-10 mice per group).
-
Treatment Administration: a. Administer the tubulysin ADC, vehicle, or comparator ADCs via the desired route (typically intravenous injection). b. Dosing can be a single dose or a multi-dose regimen (e.g., once weekly for 3 weeks).[7]
-
Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the animals for any signs of toxicity. c. The study is typically terminated when tumors in the vehicle control group reach a specified size (e.g., 2000 mm³) or if significant toxicity is observed.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Evaluate efficacy based on metrics like tumor growth inhibition (TGI), tumor regression, and the number of complete responses.
Visualization of Workflows
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tubulysins: Novel Payload Class For Antibody-Drug Conjugates [cytoskeleton.com]
- 10. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving in vivo stability of the C-11 acetate ester of Tubulysin IM-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo stability of the C-11 acetate ester of Tubulysin IM-2 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vivo stability issue with the C-11 acetate ester of this compound?
A1: The primary in vivo stability issue is the rapid hydrolysis of the C-11 acetate ester by plasma esterases. This enzymatic cleavage results in the formation of the corresponding C-11 alcohol metabolite, which exhibits significantly diminished cytotoxic potency, thereby reducing the overall efficacy of the therapeutic agent, particularly in the context of antibody-drug conjugates (ADCs).[1][2][3]
Q2: Why is maintaining the C-11 acetate group important for the activity of this compound?
A2: The methyl group of the acetate on the C-11 position fits into a hydrophobic pocket of tubulin. The loss of this interaction upon hydrolysis to the alcohol is a key reason for the reduced potency of the resulting metabolite.[4]
Q3: What are the main strategies to overcome the in vivo instability of the Tubulysin C-11 acetate ester?
A3: There are three primary strategies that have been successfully employed:
-
Structural Modification of the Payload: Replacing the labile acetate ester with more stable chemical groups such as carbamates, ethers, or sterically hindered esters.[3][5]
-
Site-Specific Antibody Conjugation: Attaching the Tubulysin payload to specific, sterically hindered sites on the antibody can protect the C-11 acetate from enzymatic hydrolysis.[3][6]
-
Linker Chemistry Optimization: Utilizing different linker technologies, such as β-glucuronide linkers, has been shown to shield the acetate group and improve its stability in circulation.[6]
Q4: How does site-specific conjugation improve stability?
A4: By attaching the drug-linker to a sterically occluded site on the antibody, the C-11 acetate ester is less accessible to plasma esterases. This "steric shielding" slows down the rate of hydrolysis. A useful indicator of this shielding is the retention time in Hydrophobic Interaction Chromatography (HIC), where lower retention often correlates with greater stability.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during the development and in vivo testing of this compound C-11 acetate ester conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid in vivo clearance and low exposure (AUC) of the active conjugate. | Hydrolysis of the C-11 acetate ester to the inactive alcohol metabolite.[1][3] | 1. Assess Plasma Stability: Conduct in vitro plasma stability assays in relevant species (e.g., mouse, rat, human) to confirm the rate of hydrolysis. 2. Modify the Payload: Synthesize analogs with stabilized C-11 modifications (e.g., carbamate, propyl ether).[5] 3. Optimize Conjugation Site: If using an ADC format, explore different conjugation sites on the antibody that may offer steric protection.[3] |
| Discrepancy between in vitro potency and in vivo efficacy. | The potent in vitro activity is not translating in vivo due to rapid deacetylation. The rate of hydrolysis may be faster in vivo than predicted by in vitro assays. | 1. Conduct a Pilot Pharmacokinetic (PK) Study: Analyze plasma samples from a small group of animals at early time points to quantify the parent compound and its primary alcohol metabolite. 2. Re-evaluate Payload/Linker Design: Consider that the current construct is not sufficiently stable. Prioritize strategies known to enhance stability, such as using a glucuronide linker or a more stable C-11 functional group.[6] |
| High variability in efficacy data between animals. | Potential differences in esterase activity among individual animals. | 1. Increase Group Size: Use a sufficient number of animals per group to ensure statistical power. 2. Characterize Metabolites: Confirm that the primary metabolite is the deacetylated alcohol across multiple individuals to ensure a consistent metabolic pathway. |
| ADC shows poor stability in whole blood assays but was stable in plasma. | Red blood cells or other cellular components in whole blood may contribute to degradation.[7] | 1. Prioritize Whole Blood Assays: For a more predictive in vitro model, use whole blood stability assays, as they can reveal liabilities not seen in plasma alone.[7] 2. Investigate Cellular Uptake and Metabolism: Assess if the compound is being taken up and metabolized by blood cells. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of the Tubulysin conjugate in plasma.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation: Dilute the stock solution into pre-warmed (37°C) plasma from the species of interest (e.g., human, mouse) to a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., ≤0.25%).[8]
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[8][9]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9][10]
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is determined by plotting the natural logarithm of the remaining compound concentration against time.[9][10]
Data Presentation:
| Compound | Species | Half-life (t½, min) | % Remaining at 120 min |
| Tubulysin-ADC (Acetate) | Mouse | 45 | 15 |
| Tubulysin-ADC (Carbamate) | Mouse | >240 | 92 |
| Tubulysin-ADC (Acetate) | Human | 60 | 25 |
| Tubulysin-ADC (Carbamate) | Human | >240 | 95 |
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, exposure, and clearance of the Tubulysin conjugate.
Methodology:
-
Animal Model: Use relevant animal models (e.g., mice or rats).
-
Dosing: Administer the Tubulysin conjugate via a clinically relevant route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Samples should be kept cold to minimize ex vivo degradation.[11]
-
Sample Analysis: Extract the parent compound and potential metabolites from the plasma. Quantify their concentrations using a validated LC-MS/MS method.
-
PK Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Data Presentation:
| Conjugate | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) |
| ADC-Acetate | 1 | 5,000 | 50,000 | 18 |
| ADC-Carbamate | 1 | 5,200 | 150,000 | 55 |
| ADC-Ether | 1 | 4,800 | 145,000 | 52 |
Visualizations
Caption: Troubleshooting workflow for addressing the in vivo instability of Tubulysin C-11 acetate ester.
Caption: A typical experimental workflow for evaluating modified Tubulysin conjugates.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Tubulysin IM-2 ADC Therapeutic Index Through Linker Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the therapeutic index of Tubulysin IM-2 antibody-drug conjugates (ADCs) by refining linker design.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in designing linkers for Tubulysin-based ADCs?
A1: A significant challenge with Tubulysin payloads, such as Tubulysin M, is the hydrolytic instability of the C11-acetate group.[1][2] Cleavage of this acetate group leads to a dramatic decrease in the cytotoxic potency of the payload, with reports indicating a greater than 100-fold loss of activity.[3][4] Therefore, a key consideration in linker design is to protect this labile ester or to utilize Tubulysin analogs with more stable functionalities at this position.
Q2: What are the main types of cleavable linkers used for Tubulysin ADCs and how do they compare?
A2: Two common types of cleavable linkers used for Tubulysin ADCs are protease-cleavable dipeptide linkers (e.g., valine-citrulline) and β-glucuronidase-cleavable glucuronide linkers.[1][3] Studies have shown that glucuronide linkers can offer superior protection against acetate hydrolysis compared to dipeptide linkers, leading to improved ADC stability and in vivo activity.[1][2]
Q3: How does the conjugation site on the antibody affect the stability and efficacy of a Tubulysin ADC?
A3: The site of conjugation significantly impacts the stability and therapeutic index of Tubulysin ADCs.[5][6] Site-specific conjugation, for instance at engineered cysteine residues like S239C, can enhance the in vivo stability of the C11-acetate group compared to stochastic conjugation to native antibody cysteines.[1][3] This improved stability translates to greater ADC potency in preclinical models.[3] Research suggests that the location of the linker-payload can influence the accessibility of the payload to plasma esterases, thereby affecting its metabolic stability.[5]
Q4: What is the "bystander effect" and how is it relevant to Tubulysin ADCs?
A4: The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells after being released from a targeted antigen-positive cell.[1][2] Tubulysins are known to exert a bystander effect, which is a valuable attribute for treating heterogeneous tumors where not all cells express the target antigen.[2][7] The choice of linker can influence the efficiency of the bystander effect.
Q5: Can linker chemistry impact the pharmacokinetics (PK) of a Tubulysin ADC?
A5: Yes, linker chemistry can significantly influence the PK profile of a Tubulysin ADC. For example, ADCs with more hydrophilic linkers, such as glucuronide linkers, may exhibit improved plasma exposure compared to those with more hydrophobic dipeptide linkers.[1] The drug-to-antibody ratio (DAR) also plays a crucial role, with higher DAR ADCs sometimes showing accelerated clearance.[1]
Troubleshooting Guide
Problem 1: My Tubulysin ADC shows good in vitro potency but poor in vivo efficacy.
-
Possible Cause: Premature cleavage of the C11-acetate group on the Tubulysin payload in vivo, leading to an inactive ADC.[4][5]
-
Troubleshooting Steps:
-
Assess in vivo acetate stability: Analyze plasma samples from treated animals using methods like affinity capture LC-MS to quantify the extent of deacetylation.[6]
-
Switch to a more protective linker: Consider replacing a dipeptide linker with a β-glucuronidase-cleavable glucuronide linker, which has been shown to better protect the acetate group.[1][2]
-
Optimize the conjugation site: Employ site-specific conjugation at a location that sterically hinders plasma esterases from accessing the acetate group.[3][5]
-
Use a stabilized Tubulysin analog: Explore Tubulysin analogs where the C11-acetate is replaced with a more stable functional group, such as a carbamate or an ether.[5][8]
-
Problem 2: The ADC is showing significant off-target toxicity in animal models.
-
Possible Cause: Premature release of the Tubulysin payload in circulation due to an unstable linker.[9]
-
Troubleshooting Steps:
-
Evaluate linker stability in plasma: Conduct in vitro plasma stability assays to measure the rate of payload release over time.[10]
-
Increase linker stability:
-
For disulfide linkers, introduce steric hindrance around the disulfide bond.[9]
-
For peptide linkers, select sequences that are less susceptible to cleavage by circulating proteases.[11]
-
Consider using a non-cleavable linker if the ADC can be efficiently internalized and the antibody degraded within the target cell.
-
-
Modify linker hydrophilicity: A highly hydrophobic linker can lead to ADC aggregation and increased clearance, potentially contributing to off-target effects. Introducing hydrophilic moieties like PEGs can mitigate this.[11][12]
-
Problem 3: ADC aggregation is observed during formulation and storage.
-
Possible Cause: High hydrophobicity of the payload and/or linker leading to intermolecular interactions and aggregation.[12]
-
Troubleshooting Steps:
-
Introduce hydrophilic linkers: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to improve solubility.[11][12]
-
Optimize the drug-to-antibody ratio (DAR): A lower DAR may reduce the overall hydrophobicity of the ADC and decrease the propensity for aggregation.[1]
-
Formulation optimization: Screen different buffer conditions (pH, excipients) to identify a formulation that enhances ADC stability.
-
Site-specific conjugation: A homogeneous ADC population from site-specific conjugation may have a lower tendency to aggregate compared to the heterogeneous mixture from stochastic conjugation.[6]
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is to determine the potency of Tubulysin ADCs against target-positive and target-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HER2-positive BT-474, NCI-N87, SK-BR-3 and HER2-negative MDA-MB-468) in 96-well plates at a density of 6 x 10³ cells per well and incubate for 24 hours.[12]
-
ADC Preparation: Prepare serial dilutions of the Tubulysin ADC and a non-targeting control ADC in complete cell culture medium.[12]
-
Treatment: Add the ADC dilutions to the cells in triplicate and incubate for 120 hours.[12]
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of Tubulysin ADCs in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., N87 gastric cancer cells) into immunodeficient mice.[5]
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Administer the Tubulysin ADC, a control ADC, and vehicle control to different groups of mice via intravenous injection at specified doses and schedules (e.g., once every 4 days for 4 doses).[5]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: Euthanize mice when tumors reach a maximum allowed size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves and compare the efficacy of different ADC constructs.
Protocol 3: In Vivo ADC Stability and Pharmacokinetics
This protocol assesses the stability and pharmacokinetic profile of Tubulysin ADCs in vivo.
Methodology:
-
Animal Dosing: Administer a single intravenous dose of the Tubulysin ADC to rats or mice.[1][6]
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Analyte Quantification:
-
Data Analysis: Determine pharmacokinetic parameters such as half-life, clearance, and exposure for the total antibody and the intact ADC.[6]
Data Presentation
Table 1: In Vitro Cytotoxicity of Anti-HER2 Tubulysin ADC (DX126-262) and Kadcyla [12]
| Cell Line | Target | DX126-262 IC50 (nM) | Kadcyla IC50 (nM) |
| BT-474 | HER2+ | 0.06 | 0.08 |
| NCI-N87 | HER2+ | 0.19 | 0.22 |
| SK-BR-3 | HER2+ | 0.11 | 0.15 |
| MDA-MB-468 | HER2- | No toxicity | Some inhibition at high concentrations |
Table 2: In Vivo Efficacy of Different Tubulysin ADC Conjugates in an N87 Xenograft Model [5]
| ADC Construct | Dose (mg/kg) | Tumor Growth Inhibition |
| ADC1 (Stochastic, Acetate) | 3 | Modest |
| ADC1 (Stochastic, Acetate) | 10 | Near complete regression |
| ADC4 (Stochastic, Carbamate) | 3 | Similar to ADC1 at 3 mg/kg |
| ADC6 (Site-specific, Acetate) | 3 | Roughly equivalent to ADC1 at 10 mg/kg |
Table 3: In Vivo Acetate/Carbamate Stability of Tubulysin ADCs [5]
| ADC Construct | % Payload Loss (72h post-final dose) |
| ADC1 (Stochastic, Acetate) | ~83% |
| ADC4 (Stochastic, Carbamate) | Little to no loss |
| ADC6 (Site-specific, Acetate) | Little to no loss |
Visualizations
Caption: General mechanism of action for a this compound ADC.
Caption: Experimental workflow for optimizing this compound ADC design.
Caption: Troubleshooting logic for common this compound ADC issues.
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Technical Support Center: Enhancing the Bystander Effect of Tubulysin IM-2 ADCs in Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bystander effect of Tubulysin IM-2 Antibody-Drug Conjugates (ADCs) in solid tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs and why is it important for solid tumors?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1][2] This is crucial in solid tumors, which often exhibit heterogeneous antigen expression, meaning not all tumor cells express the target antigen.[3][4] A potent bystander effect can overcome this heterogeneity, leading to a more comprehensive anti-tumor response.[3][4]
Q2: What is the mechanism of action of this compound as an ADC payload?
Tubulysins are highly potent cytotoxic agents that act as tubulin inhibitors.[5][6][7] They disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5][6] Their high potency makes them suitable payloads for ADCs.[7]
Q3: How does the bystander effect of a this compound ADC work?
The bystander effect of a this compound ADC is primarily mediated by the payload's ability to diffuse from the target cell to neighboring cells. The general mechanism involves several steps:
-
Binding and Internalization: The ADC binds to the target antigen on an Ag+ tumor cell and is internalized, typically into lysosomes.[1][]
-
Payload Release: Inside the cell, the linker connecting the antibody to the this compound payload is cleaved by intracellular enzymes (e.g., cathepsins for a protease-cleavable linker) or the antibody is degraded (for a non-cleavable linker).[9]
-
Payload Diffusion: If the released this compound payload is membrane-permeable, it can diffuse out of the target cell and into the surrounding tumor microenvironment.[1][9]
-
Bystander Cell Killing: The diffused payload can then be taken up by neighboring Ag- cells, where it exerts its cytotoxic effect by inhibiting tubulin polymerization.[2]
Q4: What are the key factors influencing the bystander effect of a this compound ADC?
Several factors can significantly impact the bystander effect:
-
Linker Chemistry: The type of linker is critical. Cleavable linkers (e.g., protease-sensitive or pH-sensitive) are generally required to release the payload in a form that can diffuse out of the cell.[4][] The stability of the linker in circulation versus within the tumor microenvironment is a key design consideration.[1][4]
-
Payload Properties: The physicochemical properties of the released this compound payload, such as its hydrophobicity, charge, and size, determine its ability to cross cell membranes.[][10] Neutral, hydrophobic molecules tend to have better membrane permeability.[]
-
Tumor Microenvironment: The enzymatic landscape and pH of the tumor microenvironment can influence the extracellular cleavage of some linkers, potentially releasing the payload before internalization.[11]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No or weak bystander effect observed in co-culture assays. | 1. Inefficient linker cleavage: The linker may not be effectively cleaved within the target cells. 2. Low payload permeability: The released this compound payload may not be able to efficiently cross cell membranes. 3. Incorrect assay setup: The ratio of Ag+ to Ag- cells, cell density, or incubation time may not be optimal. | 1. Optimize the linker: Consider using a different cleavable linker, such as a β-glucuronidase-cleavable linker, which has been shown to be effective for tubulysin payloads.[12][13] 2. Modify the payload: While challenging, minor structural modifications to the this compound payload could potentially improve its membrane permeability. 3. Adjust assay parameters: Titrate the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1).[14] Ensure the ADC concentration is sufficient to kill Ag+ cells but not directly toxic to Ag- cells.[15] Extend the incubation time to allow for payload diffusion and killing of bystander cells. |
| High off-target toxicity in vivo. | 1. Premature payload release: The linker may be unstable in circulation, leading to the release of the toxic payload before reaching the tumor. 2. Non-specific uptake of the ADC: The ADC may be taken up by healthy tissues. | 1. Enhance linker stability: Utilize linkers designed for improved stability in plasma. For tubulysins, modifying the payload itself (e.g., replacing a labile acetate group) can also improve stability.[7][16] 2. Site-specific conjugation: Employing site-specific conjugation methods can lead to more homogeneous ADCs with improved pharmacokinetic properties and potentially reduced off-target uptake.[17] |
| Inconsistent results between in vitro and in vivo bystander effect studies. | 1. Differences in the tumor microenvironment: The in vitro 2D co-culture system does not fully replicate the complexity of the in vivo tumor microenvironment (e.g., extracellular matrix, interstitial pressure). 2. Pharmacokinetics of the ADC: The distribution and clearance of the ADC in vivo will affect the concentration of the payload that reaches bystander cells. | 1. Use 3D culture models: Employ 3D tumor spheroid co-culture models to better mimic the in vivo environment.[18] 2. Pharmacokinetic analysis: Conduct thorough pharmacokinetic studies to understand the stability of the ADC and the concentration of released payload in the tumor tissue over time.[10] |
| Development of resistance to the this compound ADC. | 1. Upregulation of drug efflux pumps: Tumor cells may upregulate multidrug resistance (MDR) transporters that pump the payload out of the cell. 2. Loss of target antigen expression: Prolonged treatment can lead to the selection of tumor cells that no longer express the target antigen. | 1. Tubulysins' advantage: Tubulysins have been shown to be effective against MDR+ cell lines, which is a key advantage over some other payload classes.[14][19] This should be confirmed for your specific cell lines. 2. Enhance bystander effect: A robust bystander effect is the primary strategy to combat resistance due to antigen loss by killing the Ag- cells.[3] |
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
This assay is designed to quantitatively assess the bystander killing of antigen-negative (Ag-) cells by a this compound ADC in the presence of antigen-positive (Ag+) cells.
Materials:
-
Ag+ cell line (expressing the target antigen)
-
Ag- cell line (does not express the target antigen), stably transfected with a fluorescent protein (e.g., GFP) for easy identification.
-
This compound ADC
-
Control non-targeting ADC
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells into 96-well plates at various ratios (e.g., 100% Ag+, 75% Ag+:25% Ag-, 50% Ag+:50% Ag-, 25% Ag+:75% Ag-, 100% Ag-).[18][20]
-
The total number of cells per well should be kept constant (e.g., 10,000 cells/well).[18]
-
Include wells with only Ag- cells as a control for direct ADC toxicity.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the control ADC.
-
The concentration range should be chosen based on the known IC50 values for the Ag+ and Ag- cells in monoculture. The highest concentration should be cytotoxic to Ag+ cells but have minimal direct effect on Ag- cells.[15]
-
Remove the old medium and add the ADC-containing medium to the respective wells.
-
-
Incubation:
-
Data Acquisition and Analysis:
-
Measure the GFP fluorescence intensity to determine the viability of the Ag- cells.[20]
-
Normalize the fluorescence values of the ADC-treated wells to the untreated control wells to calculate the percent viability of the Ag- cells.
-
A significant decrease in the viability of Ag- cells in the co-culture groups compared to the Ag- only group indicates a bystander effect.[15]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay helps to confirm that the bystander effect is mediated by a soluble factor (the released payload) secreted into the medium.
Materials:
-
Ag+ cell line
-
Ag- cell line
-
This compound ADC
-
Cell culture medium and supplements
-
96-well plates
-
Centrifuge
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate and allow them to adhere.
-
Treat the Ag+ cells with a high concentration of the this compound ADC for 48-72 hours.
-
Collect the culture medium (now "conditioned medium").
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the old medium and add the conditioned medium (undiluted or serially diluted) to the Ag- cells.
-
Include controls where Ag- cells are treated with fresh medium containing the same concentration of the ADC to assess direct toxicity.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 72-96 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
If the conditioned medium is more cytotoxic to the Ag- cells than the fresh medium with the same ADC concentration, it confirms that a cytotoxic payload was released from the Ag+ cells.[15]
-
Visualizations
Signaling and Experimental Pathways
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Troubleshooting low conjugation efficiency of Tubulysin IM-2 to antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of Tubulysin IM-2 to antibodies. Low conjugation efficiency is a common challenge, and this resource aims to provide direct, actionable solutions to overcome it.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency can manifest as a low drug-to-antibody ratio (DAR), the presence of a high percentage of unconjugated antibody, or the formation of aggregates. Below are common causes and their solutions.
Issue 1: Suboptimal Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a primary indicator of inefficient conjugation.
| Potential Cause | Recommended Action |
| Incorrect Molar Ratio of this compound to Antibody | Optimize the molar excess of the this compound linker in the reaction. A typical starting point is a 5-10 fold molar excess. |
| Suboptimal Reaction Conditions | Systematically vary the pH, temperature, and incubation time of the conjugation reaction. Tubulysin conjugation is often sensitive to these parameters.[] |
| Presence of Impurities in Antibody Preparation | Ensure the antibody is highly pure (>95%). Impurities can compete for reactive sites. Use size-exclusion chromatography (SEC) or tangential flow filtration (TFF) for buffer exchange and removal of small molecule impurities. |
| Inactivated this compound | Tubulysins can be sensitive to hydrolysis, particularly at the C11 acetate position.[2][3][4][5] Use freshly prepared this compound solutions and avoid repeated freeze-thaw cycles. |
| Steric Hindrance | The conjugation site on the antibody may be sterically hindered. Consider using a linker with a longer spacer arm to improve accessibility.[6][7] |
Issue 2: High Percentage of Unconjugated Antibody
A significant peak corresponding to the unconjugated antibody in your analytical results indicates a failure of the conjugation reaction to proceed to completion.
| Potential Cause | Recommended Action |
| Insufficient Activation of Antibody or this compound | For cysteine-based conjugation, ensure complete reduction of interchain disulfides using an appropriate reducing agent (e.g., TCEP, DTT). For lysine-based conjugation, ensure the pH is optimal for amine reactivity (typically pH 7.5-8.5). |
| Incompatible Buffer Components | Buffers containing primary amines (e.g., Tris) or nucleophiles (e.g., sodium azide) can interfere with the conjugation chemistry.[8] Perform a buffer exchange into a non-interfering buffer such as phosphate-buffered saline (PBS). |
| Low Antibody Concentration | Low antibody concentrations can slow down the reaction kinetics.[8] If possible, concentrate the antibody to at least 1 mg/mL prior to conjugation. |
Issue 3: Presence of Aggregates
The formation of aggregates can reduce the therapeutic efficacy and increase the immunogenicity of the ADC.
| Potential Cause | Recommended Action |
| Hydrophobicity of this compound | The hydrophobic nature of this compound can lead to aggregation upon conjugation. Include a co-solvent such as DMSO or ethanol in the reaction mixture (typically 5-10% v/v). |
| High DAR | A high drug loading can increase the overall hydrophobicity of the ADC, promoting aggregation.[9] Aim for a lower target DAR (e.g., 2-4) by adjusting the molar ratio of the drug-linker. |
| Inappropriate Buffer Conditions | Suboptimal pH or high salt concentrations can contribute to protein aggregation. Screen different buffer conditions during and after the conjugation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of this compound linker for a typical conjugation reaction?
A good starting point is a 5- to 10-fold molar excess of the this compound linker over the antibody. This should be optimized for your specific antibody and desired DAR.
Q2: How can I determine the drug-to-antibody ratio (DAR) of my this compound ADC?
The DAR can be determined using several analytical techniques:
-
UV-Vis Spectroscopy: This is a simple method if the antibody and this compound have distinct absorbance maxima.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for resolving species with different numbers of conjugated drugs.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate different drug-loaded species.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the mass of the ADC, allowing for accurate DAR determination.[11]
Q3: My this compound ADC shows good in vitro cytotoxicity but poor in vivo efficacy. What could be the reason?
One potential reason is the in vivo instability of the ADC. The C11 acetate group of tubulysins is known to be susceptible to hydrolysis by plasma esterases, leading to a significant decrease in potency.[2][3][4][5][12] Consider using a linker designed to protect this labile group or exploring site-specific conjugation to a more protected site on the antibody.[2][13]
Q4: What are the best practices for handling and storing this compound?
This compound is a highly potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE) in a designated containment facility. It is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C. Reconstituted solutions should be used immediately or aliquoted and stored at -80°C to minimize degradation.
Experimental Protocols
Protocol 1: Determination of DAR by UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at 280 nm and the absorbance maximum of this compound.
-
Correct the absorbance at 280 nm for the contribution of the drug.
-
Calculate the antibody concentration using its extinction coefficient at 280 nm.
-
Calculate the drug concentration using its extinction coefficient at its absorbance maximum.
-
The DAR is the molar ratio of the drug to the antibody.
Protocol 2: Analysis of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient from 100% A to 100% B over 30-40 minutes.
-
Detection: UV at 280 nm.
-
Analysis: The chromatogram will show peaks corresponding to the unconjugated antibody and species with different DARs. The area under each peak can be used to determine the relative abundance of each species.
Visualizations
Caption: Experimental workflow for this compound ADC conjugation and analysis.
References
- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of key factors affecting the efficacy of antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alphathera.com [alphathera.com]
- 9. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Managing hydrophobicity of Tubulysin IM-2 ADCs to improve pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tubulysin IM-2 antibody-drug conjugates (ADCs). The focus is on managing the inherent hydrophobicity of these potent payloads to improve their pharmacokinetic (PK) properties and overall therapeutic index.
Frequently Asked Questions (FAQs)
Q1: Why do our high drug-to-antibody ratio (DAR) this compound ADCs show poor in vivo efficacy despite high in vitro potency?
A1: This is a common challenge. High DAR ADCs, particularly with hydrophobic payloads like this compound, often exhibit increased hydrophobicity. This can lead to accelerated plasma clearance, reducing the exposure of the ADC to the tumor and resulting in diminished in vivo efficacy.[1][2][3] The increased hydrophobicity can also lead to aggregation and instability of the ADC.[4][5]
Q2: What are the primary strategies to mitigate the hydrophobicity of this compound ADCs?
A2: There are three main strategies to address this issue:
-
Linker Modification: Incorporating hydrophilic moieties into the linker, such as polyethylene glycol (PEG) or charged groups, can effectively mask the hydrophobicity of the payload.[1][6] Glucuronide-based linkers have also been shown to improve the PK profile of tubulysin ADCs.[7][8]
-
Payload Modification: While maintaining the pharmacophore is crucial, modifications to the tubulysin structure itself can introduce more hydrophilic groups. For instance, creating more stable and potentially less hydrophobic analogs of the tubulysin payload can be explored.[9][10]
-
Site-Specific Conjugation: The site of drug conjugation on the antibody can significantly impact the overall hydrophobicity and stability of the ADC.[9][11] Conjugating at sites that are less exposed or sterically hindered may reduce payload-driven aggregation and rapid clearance.
Q3: How does the choice of linker impact the pharmacokinetics of Tubulysin ADCs?
A3: The linker plays a critical role. Hydrophobic linkers can exacerbate the hydrophobicity of the tubulysin payload, leading to faster clearance. Conversely, hydrophilic linkers, such as those containing PEG or glucuronic acid, can significantly improve the ADC's solubility and PK profile.[6][7] For example, a switch from a more hydrophobic dipeptide linker to a hydrophilic glucuronide linker has been shown to increase exposure of a DAR 8 tubulysin ADC.[7]
Q4: Can the conjugation site on the antibody influence the ADC's hydrophobicity and clearance?
A4: Yes, absolutely. The location of the payload on the antibody surface can affect its interaction with plasma proteins and clearance mechanisms. Site-specific conjugation allows for the placement of the hydrophobic payload at positions that minimize its impact on the overall physicochemical properties of the ADC.[9][11] Studies have shown a clear correlation between the hydrophobicity of an ADC, as measured by Hydrophobic Interaction Chromatography (HIC), and its susceptibility to metabolism and clearance.[9]
Troubleshooting Guides
Issue 1: Rapid Clearance and Low Exposure of High DAR this compound ADC
Symptoms:
-
In vivo studies show significantly lower ADC exposure (AUC) compared to the unconjugated antibody.
-
The ADC is cleared from circulation much faster than expected.
-
Poor dose-response relationship in efficacy studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High ADC Hydrophobicity | 1. Characterize Hydrophobicity: Analyze the ADC using Hydrophobic Interaction Chromatography (HIC). A significant rightward shift in retention time compared to the naked antibody indicates increased hydrophobicity.[9] 2. Reduce DAR: If feasible for potency, generate ADCs with a lower DAR (e.g., DAR 2 or 4) and compare their PK profiles.[7] 3. Introduce Hydrophilic Linker: Synthesize the this compound with a more hydrophilic linker (e.g., PEGylated or glucuronide-based) and re-evaluate the PK.[6][7] | Reduced HIC retention time, improved plasma exposure, and slower clearance. |
| ADC Aggregation | 1. Analyze Aggregates: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).[4][5] 2. Formulation Optimization: Evaluate different buffer conditions (pH, ionic strength) and the addition of excipients like polysorbates to minimize aggregation.[12] | Reduced percentage of aggregates, potentially leading to improved PK and safety. |
Issue 2: Inconsistent Batch-to-Batch Pharmacokinetic Profiles
Symptoms:
-
Significant variability in clearance and exposure is observed between different batches of the same this compound ADC.
-
Difficulty in establishing a reliable PK/PD relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Heterogeneous Drug Distribution | 1. Analyze DAR Distribution: Use techniques like HIC or mass spectrometry to assess the distribution of different DAR species within each batch.[13] 2. Optimize Conjugation Reaction: Refine the conjugation protocol (e.g., reaction time, temperature, reagent concentrations) to achieve a more consistent DAR distribution. | A narrower and more consistent distribution of DAR species across batches, leading to more reproducible PK profiles. |
| Linker-Payload Instability | 1. Assess In Vitro Stability: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and monitor for payload deconjugation over time using LC-MS.[9] 2. Modify Linker Chemistry: If instability is observed, consider using a more stable linker chemistry. | Increased linker stability in plasma, resulting in more consistent in vivo exposure of the intact ADC. |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
Objective: To assess the relative hydrophobicity of a this compound ADC compared to the unconjugated antibody.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
ADC and unconjugated antibody samples (at 1 mg/mL in PBS)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the antibody or ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the retention time for the main peak of the antibody and the ADC. An increased retention time for the ADC indicates higher hydrophobicity.[14]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker and the payload in a this compound ADC in plasma.
Materials:
-
This compound ADC
-
Control unconjugated antibody
-
Freshly collected plasma (e.g., mouse, human) with anticoagulant
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Dilute the ADC and control antibody to a final concentration of 100 µg/mL in plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Process the sample to precipitate plasma proteins (e.g., with acetonitrile) and isolate the ADC.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.[9]
Visualizations
Caption: Experimental workflow for developing and evaluating this compound ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 3. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubulysins: Novel Payload Class For Antibody-Drug Conjugates [cytoskeleton.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. tandfonline.com [tandfonline.com]
Refinement of Tubulysin IM-2 dosing schedules for optimal efficacy
<
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Tubulysin IM-2 and its analogues. Content includes frequently asked questions, troubleshooting guides, experimental protocols, and key data summaries to facilitate the refinement of dosing schedules for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent microtubule-targeting agent (MTA).[1][2] It functions by inhibiting tubulin polymerization, which disrupts the formation and dynamics of microtubules.[3][4][5][6] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][4][6][7] Tubulysins bind to the vinca domain of β-tubulin.[3][8] A key advantage is that tubulysins often retain their high potency in multidrug-resistant (MDR) cell lines that overexpress efflux pumps like P-glycoprotein (P-gp).[8][9][10][11]
Q2: Why is this compound typically used as a payload in Antibody-Drug Conjugates (ADCs)?
A2: While extremely potent, free tubulysins are highly toxic to both cancerous and normal cells, leading to a narrow therapeutic window and unacceptable systemic toxicity.[3][8][10] For example, Tubulysin A has a maximum tolerated dose (MTD) of only 0.05 mg/kg in nude mice.[3] By attaching this compound to a monoclonal antibody that targets a tumor-specific antigen, it can be delivered directly to cancer cells, maximizing its anti-tumor effect while minimizing exposure to healthy tissues.[5][12]
Q3: What are common dose-limiting toxicities (DLTs) associated with tubulysin-based therapies?
A3: The primary dose-limiting toxicity reported for tubulysin-based agents is hepatotoxicity (liver toxicity).[13] Other potential toxicities, particularly at higher doses, may include effects on highly perfused organs like the lungs and kidneys, as well as immune system effects such as lymphopenia (a reduction in lymphocytes).[13] Careful monitoring of liver enzymes and blood cell counts is critical during in vivo studies.
Q4: My tubulysin ADC is potent in vitro but shows poor efficacy in vivo. What are the potential causes?
A4: This is a common challenge in ADC development. Several factors could be responsible:
-
ADC Instability: The linker connecting the tubulysin to the antibody may be unstable in circulation, leading to premature release of the payload.[10] This reduces the amount of drug reaching the tumor and increases systemic toxicity.
-
Payload Metabolism: Certain tubulysin analogues are susceptible to metabolism in vivo. For instance, cleavage of a critical acetate ester on some tubulysin structures can lead to a >100-fold loss in potency.[8][10]
-
Poor Pharmacokinetics (PK): The overall properties of the ADC (e.g., high hydrophobicity) can lead to rapid clearance from circulation, preventing it from reaching the tumor in sufficient concentrations.
-
Tumor Penetration: The large size of ADCs can limit their ability to penetrate dense solid tumors effectively.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| High toxicity and weight loss at initial doses in mice. | The initial dose is above the Maximum Tolerated Dose (MTD). Free tubulysins are extremely toxic.[3] | Perform an MTD study. Start with a much lower dose (e.g., 0.1 mg/kg for an ADC) and escalate in cohorts of mice until signs of toxicity (e.g., >15-20% body weight loss, adverse clinical signs) are observed.[14][15] |
| Variable efficacy results between experimental groups. | Inconsistent dosing, tumor size at initiation, or animal health. Mouse strain differences can also affect MTD.[14] | Standardize protocols strictly. Ensure tumors are within a narrow size range (e.g., 100-200 mm³) at the start of treatment. Monitor animal health daily. Use mice from the same supplier and of the same strain and age. |
| No anti-tumor activity even at the MTD. | The ADC is not reaching the target, the payload is inactive, or the tumor model is resistant. | 1. Verify Target Expression: Confirm the xenograft model expresses the target antigen. 2. Check ADC Integrity: Analyze ADC stability and DAR (Drug-to-Antibody Ratio) in plasma over time. 3. Evaluate Payload Stability: Investigate potential metabolic deactivation of the tubulysin payload.[10] Consider using more stable tubulysin analogues.[9] |
| Tumor regrowth after initial regression. | Dosing schedule is not optimal; treatment frequency or duration may be insufficient to eradicate all cancer cells. | Refine the dosing schedule. Try more frequent dosing at a lower concentration (fractionation) or extend the treatment duration, provided it is well-tolerated. Evaluate combination therapies.[16] |
Key Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Determination in Mice
The MTD is the highest dose that can be administered without causing unacceptable toxicity (e.g., dose-limiting toxicities).[17]
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6). Use 3-5 mice per dose group.[14][17]
-
Dose Escalation: Begin with a conservative starting dose. Escalate the dose in subsequent cohorts by a predetermined factor (e.g., 30-50%) until toxicity is observed.
-
Administration: Administer the this compound conjugate via the intended clinical route (e.g., intravenous injection).
-
Monitoring:
-
Record body weight and clinical observations (e.g., posture, activity, fur texture) daily for at least 14 days.
-
The primary endpoint is typically a body weight loss exceeding 20% or significant adverse clinical signs.[14]
-
-
MTD Definition: The MTD is defined as the dose level just below the one that causes dose-limiting toxicity.[18]
Protocol: In Vivo Xenograft Efficacy Study
-
Cell Line and Implantation: Subcutaneously implant a relevant human tumor cell line (e.g., BT-474, NCI-N87 for HER2-targeted ADCs) into immunocompromised mice (e.g., BALB/c nude).[13]
-
Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Non-targeting ADC, Tubulysin ADC at various doses).
-
Dosing Schedule: Administer treatment according to the planned schedule (e.g., once weekly, twice weekly) based on the MTD study results. Doses are often administered as mg of ADC per kg of body weight.
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).
-
Record mouse body weight at each measurement to monitor toxicity.
-
-
Endpoint: The study can be concluded when tumors in the control group reach a specific size (e.g., 2000 mm³) or after a set period. Efficacy is often reported as Tumor Growth Inhibition (TGI).
Data Summary Tables
Table 1: Example In Vitro Cytotoxicity of Tubulysin-Based ADCs
| Cell Line | Target Antigen | ADC IC50 (ng/mL) | Free Tubulysin IC50 (pM) | Reference |
| N87 | HER2 (High) | ~5-10 | ~20-50 | [8] |
| BT474 | HER2 (High) | ~10-20 | ~20-50 | [8] |
| MDA-MB-453 | HER2 (Medium) | ~500-1000 | ~20-50 | [8] |
| HT-29 | HER2 (Negative) | >10,000 | ~20-50 | [8] |
Table 2: Example In Vivo Dosing and Efficacy Data
| Compound | Model | Dosing Schedule | Efficacy Outcome | Reference |
| Folate-Tubulysin (EC1456) | FR-positive xenograft | Various non-toxic doses | 100% cures, even in large tumors | [16][19] |
| Anti-CD22 Tubulysin Pr ADC | BJAB.Luc Lymphoma | 1 mg/kg, single IV dose | Tumor stasis for 21 days | [9] |
| Anti-CD22 Tubulysin Pr ADC | BJAB.Luc/Pgp (MDR) | 2 mg/kg, single IV dose | 74% Tumor Growth Inhibition | [9] |
| HER2-Tubulysin ADC (DX126-262) | BT-474 Xenograft | 5 mg/kg | Maximum anti-tumor effect | [13] |
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC Cytotoxin | 1032072-50-6 | Invivochem [invivochem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 14. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pre-clinical evaluation of EC1456, a folate-tubulysin anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. faieafrikanart.com [faieafrikanart.com]
- 18. academic.oup.com [academic.oup.com]
- 19. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Unveiling the Superior Efficacy of Tubulysin ADCs in Multidrug-Resistant Cancers Over DM1 Counterparts
For Immediate Release
A comprehensive analysis of preclinical data reveals that antibody-drug conjugates (ADCs) utilizing tubulysin payloads, specifically Tubulysin IM-2, demonstrate superior efficacy in multidrug-resistant (MDR) cancer models compared to ADCs with the maytansinoid payload DM1. This superiority is primarily attributed to tubulysin's ability to circumvent common mechanisms of drug resistance, positioning it as a promising therapeutic strategy for heavily pretreated and refractory tumors.
This guide provides a detailed comparison of the performance of this compound and DM1 ADCs in MDR cancer models, supported by experimental data from preclinical studies. The findings are intended for researchers, scientists, and drug development professionals engaged in the advancement of oncology therapeutics.
Executive Summary
Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic agents from cancer cells.[1] Maytansinoid-based ADCs, such as those employing DM1, are susceptible to this resistance mechanism.[2] In contrast, tubulysins, a class of potent microtubule-inhibiting agents, are not substrates for P-gp and thus retain their cytotoxic activity in MDR cancer cells.[1][3][4] This fundamental difference in interaction with MDR machinery underpins the enhanced efficacy of tubulysin-based ADCs in resistant tumor models.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Both this compound and DM1 function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][5] However, their distinct molecular interactions with tubulin and their susceptibility to cellular efflux pumps differentiate their therapeutic potential in MDR cancers.
DM1 (Emtansine): A derivative of maytansine, DM1 binds to tubulin and inhibits microtubule assembly, leading to mitotic arrest.[5] As a substrate for P-gp, its intracellular concentration can be significantly reduced in MDR cancer cells, thereby diminishing its cytotoxic effect.[2]
This compound: This potent synthetic analog of tubulysin also inhibits tubulin polymerization, but through a different binding interaction.[1][3] Crucially, tubulysins are poor substrates for P-gp, allowing them to accumulate in MDR cancer cells and exert their potent cytotoxic effects.[1][3][4]
Comparative Efficacy Data
Preclinical studies have consistently demonstrated the superior performance of tubulysin-based ADCs in MDR cancer models. A recent study directly compared a novel Tubulysin B analog ADC, DX126-262, with the DM1-containing ADC, Kadcyla (T-DM1), in HER2-positive cancer models.
In Vitro Cytotoxicity
The in vitro cytotoxicity of DX126-262 and Kadcyla was assessed in a panel of HER2-positive and HER2-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | HER2 Status | ADC | IC50 (nM) |
| SK-BR-3 | High Positive | DX126-262 | 0.06 |
| Kadcyla | 0.08 | ||
| NCI-N87 | High Positive | DX126-262 | 0.19 |
| Kadcyla | 0.15 | ||
| BT-474 | High Positive | DX126-262 | 0.11 |
| Kadcyla | 0.12 | ||
| MDA-MB-468 | Negative | DX126-262 | >100 |
| Kadcyla | >100 |
Data adapted from a 2025 study on a novel Tubulysin B analog ADC.[2][6]
While both ADCs showed potent and comparable activity against HER2-positive cell lines that are not selected for multidrug resistance, the key advantage of tubulysin emerges in MDR models. Although direct comparative IC50 data for this compound versus DM1 in an MDR line from a single study is not available in the public domain, multiple studies confirm that tubulysins retain their picomolar to low nanomolar potency in MDR cell lines, whereas the potency of P-gp substrates like maytansinoids can decrease by orders of magnitude.[1][3][4]
In Vivo Efficacy in Xenograft Models
The antitumor activity of DX126-262 and Kadcyla was evaluated in mice bearing HER2-positive tumor xenografts.
| Xenograft Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (TGI) % |
| BT-474 | DX126-262 | 5 | 93.2 |
| Kadcyla | 5 | 50.7 | |
| DX126-262 | 10 | 97.0 | |
| Kadcyla | 10 | 86.7 |
Data adapted from a 2025 study on a novel Tubulysin B analog ADC.[2][6]
In the BT-474 xenograft model, the tubulysin ADC DX126-262 demonstrated significantly greater tumor growth inhibition compared to the DM1 ADC Kadcyla at equivalent doses.[2][6]
The Bystander Effect: An Added Advantage in Heterogeneous Tumors
The bystander effect, where the cytotoxic payload released from the target cell kills adjacent antigen-negative tumor cells, is a crucial attribute for ADCs in treating heterogeneous tumors.[7] Tubulysin-based ADCs with cleavable linkers have been shown to exhibit a potent bystander effect.[8] While some DM1 ADCs can also induce a bystander effect, the efficiency can be limited by the physicochemical properties of the released payload.[5][9][10] The ability of tubulysin payloads to effectively kill neighboring MDR cells further enhances their therapeutic potential.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[11][12]
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the respective wells. Control wells receive vehicle only.[11][12]
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for the cytotoxic effects of the ADCs to manifest.[11][12]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.[11][12]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the ADC concentration.[13]
In Vivo Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used.[14]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5-10 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[15]
-
ADC Administration: ADCs are administered, typically via intravenous (IV) injection, at specified doses and schedules.[16]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.[14]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specific duration.[17]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed differences.[14]
Conclusion
The available preclinical evidence strongly supports the superior efficacy of tubulysin-based ADCs over DM1-based ADCs in the context of multidrug-resistant cancers. Their ability to evade P-gp-mediated efflux allows for sustained intracellular concentrations of the cytotoxic payload, leading to potent and durable antitumor activity. As the field of oncology moves towards more personalized and targeted therapies for refractory diseases, the development of tubulysin ADCs represents a critical advancement in overcoming the challenge of multidrug resistance. Further clinical investigation of this compound and other next-generation tubulysin ADCs is warranted to translate these promising preclinical findings into tangible benefits for patients with MDR cancers.
References
- 1. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Navigating the Crucial Choice: A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Tubulysin IM-2 Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides a comparative analysis of cleavable and non-cleavable linkers for ADCs utilizing the potent microtubule inhibitor, Tubulysin IM-2, and its analogs. While direct head-to-head studies on this compound with different linker types are not yet prevalent in published literature, this guide synthesizes available data from studies on closely related Tubulysin analogs to inform on the current understanding and future direction of ADC development.
Tubulysins are a class of highly potent cytotoxic agents that inhibit tubulin polymerization, making them attractive payloads for ADCs.[1][2] However, their successful application is highly dependent on the linker that connects the payload to the antibody. The linker must be stable in circulation to prevent premature drug release and associated systemic toxicity, yet facilitate efficient payload release within the target cancer cell.[3] This guide explores the two primary categories of linkers—cleavable and non-cleavable—and presents a data-driven comparison of their performance with Tubulysin payloads.
At a Glance: Cleavable vs. Non-Cleavable Linkers for Tubulysin ADCs
| Feature | Cleavable Linkers (e.g., Dipeptide, Glucuronide) | Non-Cleavable Linkers (e.g., Thioether) |
| Release Mechanism | Enzymatic cleavage (e.g., Cathepsin B, β-glucuronidase) in the tumor microenvironment or within the cell.[3][4] | Proteolytic degradation of the antibody backbone within the lysosome.[5][6] |
| Payload Form | Released payload is often the native, unmodified drug. | Released payload is the linker with an attached amino acid residue from the antibody.[6] |
| Bystander Effect | Can induce a bystander effect, killing neighboring antigen-negative tumor cells.[1] | Generally limited bystander effect due to the charged nature of the released payload-linker complex.[7] |
| Plasma Stability | Varies by linker chemistry; some can be susceptible to premature cleavage.[1][2] | Generally exhibit high plasma stability.[5][6] |
| Tubulysin-Specific Considerations | Linker chemistry can influence the stability of the Tubulysin payload itself (e.g., protecting the C11 acetate on Tubulysin M).[1][2] | Payload modification may be necessary to ensure activity upon release with the linker-amino acid adduct.[8] |
Performance Data of Cleavable Linkers with Tubulysin M ADCs
A key challenge with some Tubulysin analogs, such as Tubulysin M, is the hydrolytic instability of the C11 acetate, which is crucial for its high cytotoxicity.[1][2] A study comparing a protease-cleavable dipeptide (Val-Ala) linker with a β-glucuronidase-cleavable glucuronide linker highlighted the significant impact of linker chemistry on ADC performance.[1][2]
Table 1: Comparative Performance of Cleavable Linkers for Anti-CD30-Tubulysin M ADCs
| Parameter | Dipeptide Linker (Val-Ala) | Glucuronide Linker |
| In Vitro Cytotoxicity (IC50, ng/mL) | ||
| L540cy Cells | 1.9 | 1.8 |
| L428 Cells | 4.3 | 4.1 |
| Karpas299 Cells | 0.6 | 0.6 |
| In Vivo C11 Acetate Stability (DAR 2, % intact after 10 days) | 87% | 95% |
| In Vivo Efficacy (L540cy Xenograft Model) | ||
| DAR 4 ADC (1 mg/kg) | Tumor growth delay | 5/6 cures |
| DAR 2 ADC (0.5 mg/kg) | 0/6 cures | 5/6 cures |
| In Vivo Efficacy (DELBVR ALCL Xenograft Model) | ||
| DAR 2 ADC (0.75 mg/kg) | Slight tumor growth delay | 6/6 cures |
Data synthesized from a study by Hamilton et al., which demonstrated the superior stability and efficacy of the glucuronide linker in preserving the active form of Tubulysin M.[1][2]
Performance Data of a Non-Cleavable Linker with a Tubulysin B Analog ADC
A recent study explored a novel Tubulysin B analog (Tub114) conjugated to an anti-HER2 antibody via a stable, non-cleavable thiol-maleimido ether linker (ADC designated as DX126-262).[8] This provides valuable insight into the potential of non-cleavable linkers for Tubulysin ADCs.
Table 2: Performance of a Non-Cleavable Linker Tubulysin B ADC (DX126-262)
| Parameter | DX126-262 (Non-Cleavable) | Kadcyla (T-DM1, Non-Cleavable) |
| In Vitro Cytotoxicity (IC50, nM) | ||
| SK-BR-3 (HER2+++) | 0.12 | 0.10 |
| BT-474 (HER2+++) | 0.25 | 0.22 |
| NCI-N87 (HER2+++) | 0.31 | 0.28 |
| In Vivo Efficacy (BT-474 Xenograft, T/C %) | ||
| 5 mg/kg | 6.8% | 49.3% |
| 2.5 mg/kg | 37.1% | 47.4% |
| Pharmacokinetics (Cynomolgus Monkey) | ||
| Clearance | Similar to Enhertu | - |
| Stability | Enhanced compared to Kadcyla | - |
| Toxicity | Reduced hepatotoxicity compared to Kadcyla at high doses in mice. | - |
Data from a study by Guo et al. on the ADC DX126-262, which showcases the potential for developing stable and highly effective non-cleavable Tubulysin ADCs with a favorable safety profile.[8]
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental design behind these findings, the following diagrams are provided.
Experimental Protocols
The following are summaries of the methodologies used in the cited studies for the evaluation of Tubulysin ADCs.
ADC Synthesis and Conjugation
-
Cleavable Linker ADCs (Dipeptide and Glucuronide):
-
The Tubulysin M payload was protected at the C-terminus.
-
For the dipeptide linker, an activated Boc-ValAlaPAB bromide was used to capture the N-terminal tertiary amine of Tubulysin M.
-
For the glucuronide linker, a multi-step synthesis involving the quaternization of a protected N-methyl pipecolic acid residue with a brominated glucuronide intermediate was performed, followed by coupling to the rest of the Tubulysin tripeptide.[2]
-
The protecting groups were removed from the linker-payload construct.
-
The antibody (e.g., anti-CD30) was partially reduced to generate free thiols.
-
The linker-payload was conjugated to the antibody via a maleimide group on the linker, reacting with the free thiols on the antibody.
-
The resulting ADC was purified using standard chromatography techniques.
-
-
Non-Cleavable Linker ADC (DX126-262):
-
The Tubulysin B analog, Tub114, featuring a hydrophilic ethylene glycol moiety, was synthesized.
-
The payload was attached to a stable thiol-maleimido ether linker.
-
The anti-HER2 antibody DX-CHO9 was conjugated with the Tub114-linker construct.
-
The final ADC (DX126-262) was purified and characterized to determine the drug-to-antibody ratio (DAR).[8]
-
In Vitro Cytotoxicity Assays
-
Cancer cell lines (e.g., L540cy, L428, Karpas299 for CD30; SK-BR-3, BT-474, NCI-N87 for HER2) were seeded in 96-well plates and allowed to adhere overnight.
-
ADCs were serially diluted and added to the cells.
-
The plates were incubated for a period of 72 to 144 hours.
-
Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
The absorbance or fluorescence was measured, and the data was used to calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[9][10][11]
In Vivo Efficacy Studies
-
Female immunodeficient mice (e.g., SCID or nude mice) were inoculated subcutaneously with human tumor cells (e.g., L540cy, BT-474).
-
When tumors reached a specified volume (e.g., 100-200 mm³), the mice were randomized into treatment and control groups.
-
ADCs were administered as a single dose via intraperitoneal or intravenous injection.
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
-
Animal body weights were monitored as an indicator of toxicity.
-
The study endpoint was reached when tumors exceeded a certain volume or at a predetermined time point. Efficacy was evaluated based on tumor growth inhibition (TGI) and the number of complete tumor regressions or "cures".[8][12]
Pharmacokinetic Analysis
-
Rats or cynomolgus monkeys were administered a single dose of the ADC.
-
Blood samples were collected at various time points post-injection.
-
Plasma was isolated from the blood samples.
-
The concentration of total antibody and/or ADC in the plasma was determined using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Pharmacokinetic parameters, including clearance and half-life, were calculated from the concentration-time data.[6][14]
Conclusion
The choice between a cleavable and a non-cleavable linker for a Tubulysin ADC is a multifaceted decision that depends on the specific Tubulysin analog, the target antigen, and the desired therapeutic outcome.
The available data on Tubulysin M suggests that for payloads with inherent instabilities, a cleavable linker, such as the glucuronide linker, can be engineered to protect the payload and significantly enhance in vivo efficacy.[1][2] This type of linker also allows for a potential bystander effect, which can be advantageous in treating heterogeneous tumors.
Conversely, the study on a Tubulysin B analog with a non-cleavable linker demonstrates that this approach can lead to a highly stable, potent, and well-tolerated ADC.[8] The reduced hepatotoxicity observed with this non-cleavable ADC is a significant finding, addressing a potential liability of the Tubulysin class of molecules.
For the development of ADCs with this compound, further research is warranted. A direct comparative study employing this compound with both an optimized cleavable linker (such as a glucuronide) and a stable non-cleavable linker would be invaluable in determining the optimal clinical candidate. Such a study would need to carefully assess not only efficacy but also the stability of the ADC in circulation and its toxicity profile. As the field of ADCs continues to evolve, a deeper understanding of the interplay between the payload, linker, and antibody will be paramount in designing the next generation of targeted cancer therapies.
References
- 1. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 936691-44-0,(2S,4R)-allyl 4-(2-((1R,3R)-1-acetoxy-3-((2S,3S)-2-amino-N,3-dimethylpentanamido)-4-methylpentyl)thiazole-4-carboxamido)-2-methyl-5-phenylpentanoate | lookchem [lookchem.com]
- 6. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Assessing the Immunogenicity of Tubulysin IM-2 Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of antibody-drug conjugates (ADCs) is a critical consideration in their development, with the potential to impact safety, efficacy, and pharmacokinetics. This guide provides a comparative assessment of the immunogenicity profile of ADCs based on the potent microtubule inhibitor, Tubulysin IM-2, alongside other commonly used payloads such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM4).
Executive Summary
The immunogenic potential of an ADC is a complex interplay between its monoclonal antibody (mAb) backbone, the linker, and the cytotoxic payload. While the mAb component is often a primary driver of immunogenicity, the payload and linker can act as haptens, creating new epitopes and potentially increasing the risk of an anti-drug antibody (ADA) response. Preclinical and clinical data on ADC immunogenicity are often product-specific, making direct comparisons challenging. However, by examining the available data and the underlying mechanisms, we can draw valuable insights into the potential immunogenicity of this compound based ADCs.
Comparative Analysis of ADC Payload Immunogenicity
While direct comparative clinical data on the immunogenicity of this compound ADCs is limited, preclinical studies and the known properties of different payload classes allow for a qualitative and mechanistic comparison.
| Payload Class | Representative Payload(s) | Known Immunogenicity/Immunomodulatory Effects | Key Considerations |
| Tubulysins | This compound | Preclinical studies suggest tubulysin-based ADCs can be immunomodulatory, inducing immunogenic cell death (ICD) and synergizing with immunotherapies.[1][2] This suggests an interaction with the immune system that may influence the overall immune response. | The immunomodulatory effects could potentially enhance anti-tumor immunity but may also have implications for ADA formation that require careful characterization. |
| Auristatins | Monomethyl Auristatin E (MMAE) | Clinical data for MMAE-containing ADCs, such as brentuximab vedotin, show a notable incidence of ADAs (approximately 37%), with a significant portion being neutralizing.[3] However, the clinical impact of these ADAs can vary.[3] Auristatins are also known to induce immunogenic cell death. | The relatively higher hydrophobicity of MMAE may contribute to aggregation and potentially increased immunogenicity.[4][5] |
| Maytansinoids | DM1, DM4 | Ado-trastuzumab emtansine (T-DM1) has a lower reported incidence of ADAs (around 5.3%) compared to some MMAE-ADCs.[3] | Maytansinoid-based ADCs are generally considered to have a lower propensity for aggregation compared to auristatin-based ADCs.[4][5] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for assessing the immunogenicity of ADCs, starting with screening for ADAs, followed by confirmatory assays, and characterization of neutralizing antibodies (NAbs).[3]
Anti-Drug Antibody (ADA) Assay: Bridging ELISA
The bridging ELISA is a common format for detecting ADAs against ADCs.
Principle: The bivalent nature of antibodies allows them to "bridge" two molecules of the ADC, one coated on a plate and the other labeled for detection.
Materials:
-
96-well microtiter plates (e.g., streptavidin-coated)
-
Biotinylated ADC (for capture)
-
Horseradish peroxidase (HRP)-conjugated ADC (for detection)
-
Wash buffers (e.g., PBS with Tween-20)
-
Blocking buffers (e.g., BSA or non-fat dry milk solution)
-
Patient/animal serum samples
-
Positive and negative control antibodies
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Coating: Coat streptavidin-coated microtiter plate wells with biotinylated ADC. Incubate and wash.
-
Blocking: Block non-specific binding sites with a blocking buffer. Incubate and wash.
-
Sample Incubation: Add diluted serum samples, positive controls, and negative controls to the wells. Incubate to allow ADAs to bind to the captured ADC. Wash thoroughly.
-
Detection: Add HRP-conjugated ADC to the wells. This will bind to the ADAs that have bridged to the captured ADC. Incubate and wash.
-
Signal Development: Add TMB substrate. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
Neutralizing Antibody (NAb) Assay: Cell-Based Assay
A cell-based assay is the most biologically relevant method for determining if ADAs are neutralizing. The specific design will depend on the ADC's mechanism of action. For a this compound ADC, which inhibits tubulin polymerization and induces apoptosis, a cell viability assay is appropriate.
Principle: Neutralizing antibodies will interfere with the ADC's ability to bind to its target on the cell surface, thereby preventing the cytotoxic effects of the payload.
Materials:
-
Target-expressing cancer cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound based ADC
-
Serum samples to be tested
-
Positive and negative control neutralizing antibodies
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the target-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Sample Pre-incubation: Pre-incubate the ADC at a pre-determined concentration (e.g., EC50) with diluted serum samples, positive controls, and negative controls.
-
Treatment: Add the pre-incubated ADC-serum mixtures to the cells.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance), which is proportional to the number of viable cells. A higher signal indicates neutralization of the ADC's cytotoxic effect.
T-Cell Proliferation Assay
This assay assesses the potential for a therapeutic protein to induce a T-cell-dependent immune response.
Principle: Peripheral blood mononuclear cells (PBMCs) from healthy donors are exposed to the ADC. If the ADC contains T-cell epitopes, it will be processed by antigen-presenting cells (APCs) and presented to T-cells, leading to their proliferation.
Materials:
-
Cryopreserved PBMCs from a panel of healthy donors
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
The ADC being tested
-
Positive control antigen (e.g., keyhole limpet hemocyanin - KLH)
-
Negative control
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or liquid scintillation counter
Procedure:
-
PBMC Isolation and Labeling: Thaw and wash PBMCs. If using a dye-based method, label the cells with CFSE.
-
Cell Culture: Plate the PBMCs in a 96-well plate.
-
Treatment: Add the ADC, positive control, and negative control to the respective wells.
-
Incubation: Culture the cells for 5-7 days to allow for antigen processing, presentation, and T-cell proliferation.
-
Proliferation Measurement:
-
CFSE method: Analyze the dilution of CFSE dye in proliferating cells by flow cytometry.
-
[3H]-thymidine method: Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure the incorporation of radioactivity.
-
-
Data Analysis: Calculate a stimulation index (SI) by comparing the response in the ADC-treated wells to the negative control wells. An SI above a pre-defined threshold indicates a positive proliferative response.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
The assessment of immunogenicity is a multifaceted process that requires a robust analytical strategy. While direct comparative clinical immunogenicity data for this compound based ADCs are not yet widely available, preclinical evidence suggests a potential for immunomodulatory effects that differentiate them from other payload classes. A thorough, case-by-case evaluation using a tiered approach, including the detailed experimental protocols outlined in this guide, is essential for understanding and mitigating the immunogenicity risk of any novel ADC, including those based on this compound. Further clinical studies will be crucial to fully elucidate the immunogenicity profile of this promising class of ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibody-Drug Conjugates Bearing Pyrrolobenzodiazepine or Tubulysin Payloads Are Immunomodulatory and Synergize with Multiple Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tubulysin IM-2 ADC performance against standard-of-care chemotherapies
A Comparative Guide for Researchers and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for targeted delivery of highly potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. Among the promising payloads for ADCs are tubulysins, a class of potent microtubule-inhibiting peptides. This guide provides a comparative analysis of the performance of tubulysin-based ADCs against standard-of-care chemotherapies in preclinical models, supported by experimental data and detailed methodologies.
Introduction to Tubulysin ADCs
Tubulysins exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Their high potency makes them attractive payloads for ADCs. This guide will focus on the preclinical data of two representative HER2-targeting tubulysin-based ADCs, MEDI4276 and DX126-262, to benchmark their performance against established chemotherapeutic regimens.
Mechanism of Action: Tubulysin ADC
The mechanism of action for a tubulysin-based ADC begins with the binding of the antibody to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, and the tubulysin payload is released inside the cell, where it can exert its microtubule-disrupting effects.
Mechanism of action of a HER2-targeted tubulysin ADC.
Preclinical Performance Data
The following tables summarize the preclinical performance of MEDI4276 and DX126-262 compared to standard-of-care therapies in various cancer models.
In Vitro Cytotoxicity
| Compound | Cell Line | Target | IC50 (nM) | Reference |
| MEDI4276 | HER2-positive cell lines | HER2 | pM range | [2] |
| DX126-262 | BT-474 (HER2-positive) | HER2 | - | [3] |
| Kadcyla (T-DM1) | BT-474 (HER2-positive) | HER2 | - | [3] |
| Enhertu (DS-8201a) | NCI-N87 (HER2-positive) | HER2 | - | [3] |
| Herceptin + Cisplatin + 5-FU | NCI-N87 (HER2-positive) | HER2 | - | [4][5] |
Note: Specific IC50 values for DX126-262 and its comparators in the cited studies were not provided, but relative potency was described.
In Vivo Efficacy in Xenograft Models
| ADC/Chemotherapy | Cancer Model | Key Findings | Reference |
| MEDI4276 | T-DM1 resistant HER2-positive models | Induced tumor regression. | [2][6] |
| DX126-262 | BT-474 (Breast Cancer) | Superior antitumor efficacy compared to Kadcyla (T-DM1). | [3] |
| DX126-262 | NCI-N87 (Gastric Cancer) | Comparable efficacy to Enhertu (DS-8201a). | [3] |
| DX126-262 + Cisplatin + 5-FU | NCI-N87 (Gastric Cancer) | Superior in vivo efficacy compared to Herceptin + Cisplatin + 5-FU. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are outlines of the key assays used to evaluate ADC performance.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50).
Workflow for an in vitro cytotoxicity assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of the ADC or standard chemotherapy drug.
-
Plates are incubated for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence is read using a plate reader, and the data is used to calculate the IC50 value.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a drug in a living organism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 3. HER2-targeted ADC DX126-262 combined with chemotherapy demonstrates superior antitumor efficacy in HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2-targeted ADC DX126-262 combined with chemotherapy demonstrates superior antitumor efficacy in HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human, Phase 1 Dose-Escalation Study of Biparatopic Anti-HER2 Antibody–Drug Conjugate MEDI4276 in Patients with HER2-positive Advanced Breast or Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of Tubulysin IM-2 ADC activity
A Comparative Guide to the In Vitro and In Vivo Activity of Tubulysin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Tubulysins are a class of highly potent microtubule-inhibiting agents that have garnered significant interest as payloads for ADCs due to their picomolar cytotoxicity and activity against multidrug-resistant cancer cell lines. This guide will focus on the in vitro and in vivo performance of Tubulysin analog-containing ADCs, with a particular emphasis on comparative data to provide context for their therapeutic potential.
Mechanism of Action: Disruption of Microtubule Dynamics
Tubulysin-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the Tubulysin payload is released within the cell. Tubulysins then bind to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of a Tubulysin-based ADC.
In Vitro Activity of Tubulysin Analog ADCs
The in vitro potency of ADCs is typically evaluated by measuring their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the effectiveness of different compounds.
| ADC (Payload) | Target | Cell Line | IC50 (ng/mL) |
| DX126-262 (Tub114) | HER2 | BT-474 (HER2-positive) | Not explicitly stated, but showed similar inhibition to Kadcyla |
| Anti-CD30 ADC (Tubulysin M) | CD30 | L540cy (CD30-positive) | 1.1 - 2.2 |
| Anti-CD30 ADC (Tubulysin M) | Karpas299 (CD30-positive) | Not explicitly stated, but in single-digit ng/mL range | |
| Anti-CD30 ADC (Tubulysin M) | DEL (CD30-positive) | Not explicitly stated, but in single-digit ng/mL range |
In Vivo Efficacy of Tubulysin Analog ADCs
The anti-tumor activity of ADCs is assessed in vivo using animal models, most commonly xenograft models where human cancer cells are implanted into immunocompromised mice.
Comparative Efficacy of a HER2-Targeting Tubulysin B Analog ADC
A study evaluating DX126-262, an ADC composed of an anti-HER2 antibody conjugated to the Tubulysin B analog Tub114, demonstrated significant dose-dependent tumor growth inhibition in HER2-positive xenograft models.
| Treatment Group | Dose (mg/kg) | Tumor Model | Outcome |
| DX126-262 | 1.5, 3, 6 | NCI-N87 | Dose-dependent tumor growth inhibition. At 6 mg/kg, induced tumor disappearance in 3 out of 5 animals. |
| Enhertu | 1.5, 6 | NCI-N87 | At 6 mg/kg, induced complete tumor regression in 5 out of 5 animals. |
| Kadcyla | 6 | NCI-N87 | Showed anti-tumor activity, but less effective than DX126-262 and Enhertu at the same dose. |
| DX126-262 | 5, 10 | BT-474 | Significant anti-tumor efficacy. Maximum effect achieved at 5 mg/kg. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in ADC evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC, a control antibody, and a vehicle control intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Evaluation: Continue monitoring until tumors in the control group reach a specified endpoint. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume over time for each group to visualize the anti-tumor effect.
Caption: A typical experimental workflow for ADC evaluation.
Signaling Pathway Perturbation
Tubulysin-based ADCs targeting the HER2 receptor, such as DX126-262, interfere with the HER2 signaling pathway, which is a critical driver of cell proliferation and survival in HER2-positive cancers.
Caption: HER2 signaling pathway and points of intervention by a HER2-targeting Tubulysin ADC.
Cross-Resistance Profile of Tubulysin IM-2: A Comparative Analysis with Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Tubulysin IM-2 with other established tubulin inhibitors. Tubulysins are a class of potent cytotoxic tetrapeptides that have demonstrated significant activity against various cancer cell lines, including those exhibiting multidrug resistance (MDR). Understanding the cross-resistance patterns of these compounds is crucial for their development as potential anticancer therapeutics, particularly in the context of overcoming resistance to existing chemotherapeutic agents.
Summary of In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of a close and well-studied tubulysin analogue, Tubulysin M (also referred to as Tub(OAc)), in comparison to other tubulin inhibitors against both drug-sensitive and multidrug-resistant cancer cell lines. It is anticipated that this compound would exhibit a similar profile due to structural similarity. The data highlights the ability of tubulysins to maintain high potency in cell lines that are resistant to other tubulin-targeting agents, primarily through the circumvention of P-glycoprotein (P-gp) mediated drug efflux.
| Cell Line | Cancer Type | Resistance Mechanism | Tubulysin M (Tub(OAc)) IC50 (ng/mL) | Paclitaxel IC50 (ng/mL) | Vincristine IC50 (ng/mL) | Reference |
| L540cy | Hodgkin's Lymphoma | Drug-Sensitive | ~1-10 | Not Reported | Not Reported | [1] |
| Karpas299 | Anaplastic Large Cell Lymphoma | Drug-Sensitive | ~1-10 | Not Reported | Not Reported | [1] |
| DEL | Anaplastic Large Cell Lymphoma | Drug-Sensitive | ~1-10 | Not Reported | Not Reported | [1] |
| L428 | Hodgkin's Lymphoma | MDR+ (P-gp overexpression) | ~1-10 | Expected to be high | Expected to be high | [1] |
| HL60/RV | Acute Myeloid Leukemia | MDR+ (P-gp overexpression) | ~1-10 | Expected to be high | Expected to be high | [1] |
| 1A9 | Ovarian Carcinoma | Drug-Sensitive | Not Reported | ~24-fold lower than resistant lines | Collaterally Sensitive | [2] |
| 1A9PTX10 | Ovarian Carcinoma | Paclitaxel-Resistant (β-tubulin mutation) | Not Reported | High | Collaterally Sensitive | [2] |
| 1A9PTX22 | Ovarian Carcinoma | Paclitaxel-Resistant (β-tubulin mutation) | Not Reported | High | Collaterally Sensitive | [2] |
Note: The IC50 values for Paclitaxel and Vincristine in the MDR+ cell lines are expected to be significantly higher than in the sensitive counterparts, indicating resistance. The data for Tubulysin M demonstrates its retained potency across both sensitive and resistant cell lines. "Collaterally Sensitive" indicates that the paclitaxel-resistant cells show increased sensitivity to vincristine.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay
The determination of the half-maximal inhibitory concentration (IC50) values for the tubulin inhibitors was performed using a standard in vitro cytotoxicity assay. The following protocol is a generalized representation based on methodologies described in the cited literature.[1]
1. Cell Culture and Seeding:
-
Cancer cell lines (both drug-sensitive and resistant) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during their exponential growth phase.
-
Cells are seeded into 96-well microplates at a predetermined optimal density and allowed to adhere overnight.
2. Compound Treatment:
-
A serial dilution of each tubulin inhibitor (e.g., Tubulysin M, Paclitaxel, Vincristine) is prepared.
-
The culture medium is replaced with fresh medium containing the various concentrations of the test compounds.
-
Control wells containing vehicle (e.g., DMSO) without the drug are also included.
-
The plates are incubated for a specified period, typically 72 to 96 hours, at 37°C in a humidified atmosphere with 5% CO2.
3. Cell Viability Assessment (e.g., using a resazurin-based assay):
-
Following the incubation period, a resazurin-based solution (e.g., CellTiter-Blue) is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable cells.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
The fluorescence intensity is proportional to the number of viable cells.
-
The data is normalized to the vehicle-treated control wells (representing 100% viability).
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Logical Relationship of Tubulin Inhibitor Resistance
The following diagram illustrates the key mechanisms of resistance to tubulin inhibitors and how tubulysins can overcome some of these mechanisms.
References
Navigating the Therapeutic Landscape of Tubulysin-Based ADCs: A Comparative PK/PD Analysis
A deep dive into the preclinical data of tubulysin-based antibody-drug conjugates (ADCs) reveals a nuanced interplay between payload modification, linker technology, and conjugation strategy in defining their therapeutic potential. This guide provides a comparative analysis of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, offering researchers and drug development professionals a comprehensive overview supported by experimental data.
Tubulysins, a class of potent microtubule-inhibiting cytotoxic agents, have emerged as a compelling payload for ADCs due to their high potency and activity against multidrug-resistant tumor cells.[1][2][3] Their mechanism of action involves binding to the vinca domain of tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[4][5] However, the translation of this potent activity into a successful ADC with a favorable therapeutic window is a complex challenge, heavily reliant on optimizing the ADC's PK and PD properties.[6][7]
This guide synthesizes preclinical data from various studies to compare different tubulysin-based ADCs, focusing on how structural modifications impact their stability, efficacy, and safety.
Comparative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key PK and PD parameters for various tubulysin-based ADCs, highlighting the impact of different linkers, conjugation sites, and tubulysin analogs.
Table 1: Comparative In Vitro Cytotoxicity of Tubulysin ADCs
| ADC Configuration | Target | Cell Line | IC50 (ng/mL) | Key Findings | Reference |
| αCD30-Glucuronide Linker (DAR 4) | CD30 | L540cy (Hodgkin Lymphoma) | 1.2 | Glucuronide linker shows potent in vitro activity. | [8] |
| αCD30-Dipeptide Linker (DAR 4) | CD30 | L540cy (Hodgkin Lymphoma) | 1.1 | Dipeptide linker shows comparable in vitro potency to glucuronide. | [8] |
| αCD30-Glucuronide Linker (DAR 2, site-specific) | CD30 | L540cy (Hodgkin Lymphoma) | 2.2 | Lower DAR with site-specific conjugation maintains high potency. | [8] |
| αCD30-Dipeptide Linker (DAR 2, site-specific) | CD30 | L540cy (Hodgkin Lymphoma) | 1.8 | Site-specific, lower DAR ADC retains potent cytotoxicity. | [8] |
| Trastuzumab-Tubulysin (ADC1, DAR 4.4) | HER2 | N87 (Gastric Cancer) | 2.1 | Demonstrates potent, target-specific cell killing. | [3] |
| Trastuzumab-Tubulysin (ADC1, DAR 4.4) | HER2 | BT474 (Breast Cancer) | 5.3 | Effective against another HER2-positive cell line. | [3] |
| Anti-Meso Lysine Conjugate | Mesothelin | H226 | >1000 | Lysine conjugation can lead to lower potency in less sensitive lines. | [9] |
| Anti-Meso Hinge-Cysteine Conjugate | Mesothelin | H226 | ~500 | Hinge-cysteine conjugation shows improved potency over lysine. | [9] |
| Anti-Meso Site-Specific (N297Q) | Mesothelin | H226 | ~200 | Site-specific conjugation provides the highest potency. | [9] |
Table 2: Comparative In Vivo Efficacy of Tubulysin ADCs in Xenograft Models
| ADC Configuration | Tumor Model | Dosing | Outcome | Key Findings | Reference |
| αCD30-Glucuronide Linker (DAR 4) | L540cy | 0.6 mg/kg, single dose | 5/5 cures | Glucuronide linker demonstrates superior in vivo efficacy. | [8] |
| αCD30-Dipeptide Linker (DAR 4) | L540cy | 2 mg/kg, single dose | 2/5 cures, tumor growth delay | Dipeptide linker is less effective in vivo compared to glucuronide. | [8] |
| αCD30-Dipeptide Linker (DAR 2, site-specific) | L540cy | 0.8 mg/kg, single dose | 5/6 cures | Site-specific conjugation significantly enhances in vivo activity, even with lower DAR. | [8] |
| Trastuzumab-Tubulysin (ADC1) | N87 | 10 mg/kg, qdx4 | Complete tumor regression | Demonstrates strong anti-tumor activity at higher doses. | [3][10] |
| Trastuzumab-Tubulysin (ADC1) | N87 | 3 mg/kg, qdx4 | Partial tumor regression | Shows a clear dose-dependent response. | [3][10] |
| Anti-Meso Site-Specific (N297Q) | N87 | 0.5 mg/kg, i.v. | Significant tumor growth inhibition | Site-specific ADC shows improved efficacy at lower doses. | [9] |
| Anti-Meso Hinge-Cysteine Conjugate | N87 | 1 mg/kg, i.v. | Distinct in vivo efficacy | Demonstrates target-dependent tumor growth inhibition. | [9] |
| DX126-262 (Tub114 payload) | BT-474 | 5 mg/kg | Maximum antitumor effect | A novel tubulysin analog shows significant in vivo efficacy. | [11] |
Table 3: Comparative Pharmacokinetic Parameters of Tubulysin ADCs
| ADC Configuration | Species | Key PK Parameter | Value | Key Findings | Reference |
| Trastuzumab-Tubulysin (ADC1) | Mouse | T1/2 (total antibody) | 149 h | Exhibits a typical ADC half-life. | [3][10] |
| Trastuzumab-Tubulysin (ADC1) | Mouse | Clearance (total antibody) | 0.48 mL/h·kg | Shows a standard clearance rate for an ADC. | [3][10] |
| Dipeptide Linker ADC (DAR 8) | Rat | Increased Clearance | - | High DAR with a hydrophobic linker leads to faster clearance. | [8][12] |
| Glucuronide Linker ADC (DAR 8) | Rat | Increased Exposure | - | A hydrophilic linker improves exposure compared to the dipeptide linker at high DAR. | [8][12] |
| DX126-262 | Cynomolgus Monkey | Clearance | Similar to Enhertu | A novel tubulysin ADC with a favorable PK profile. | [11] |
| DX126-262 | Cynomolgus Monkey | Stability | Enhanced vs. Kadcyla | Demonstrates improved stability in non-human primates. | [11] |
Key Determinants of PK/PD Performance
The data highlights several critical factors that influence the performance of tubulysin ADCs:
-
Linker Chemistry: The choice of linker is paramount for in vivo efficacy. While dipeptide and glucuronide linkers can yield ADCs with similar in vitro potency, the hydrophilic glucuronide linker demonstrated significantly improved in vivo anti-tumor activity and better plasma exposure, especially at higher drug-to-antibody ratios (DARs).[8][12] This is likely due to reduced clearance of the more hydrophilic ADC.
-
Conjugation Site and Homogeneity: Site-specific conjugation, as opposed to random conjugation to lysines or hinge cysteines, leads to more homogeneous ADCs with improved in vivo efficacy and stability.[9] A site-specific ADC with a DAR of 2 showed superior in vivo activity compared to a random conjugate with a DAR of 4, underscoring the importance of homogeneity and the specific site of payload attachment.[8][9] This approach can also mitigate metabolism of the payload.[3]
-
Payload Metabolism and Stability: A significant challenge with some tubulysin payloads is their susceptibility to in vivo metabolism, such as deacetylation, which can lead to a loss of potency.[3][9] Strategies to overcome this include modifying the tubulysin structure, for instance, by replacing a labile acetate ester with a more stable carbamate or propyl ether, and optimizing the conjugation site to shield the payload from metabolic enzymes.[2][3] The development of novel tubulysin analogs like Tub114, which incorporates a hydrophilic moiety, aims to reduce toxicity, particularly hepatotoxicity, while maintaining high efficacy.[11]
-
Drug-to-Antibody Ratio (DAR): Higher DARs can increase cytotoxicity but may also lead to faster clearance and increased toxicity.[6] Finding the optimal DAR is crucial, and as demonstrated, a lower DAR (e.g., 2) with site-specific conjugation can be more effective in vivo than a higher DAR (e.g., 4) with random conjugation.[8]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental evaluation process for tubulysin ADCs.
Caption: General mechanism of action of a tubulysin-based ADC.
Caption: Typical preclinical workflow for tubulysin ADC evaluation.
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Method: Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates.[9] The cells are then treated with serial dilutions of the tubulysin ADC, a non-targeting control ADC, and sometimes the free payload for a specified period (e.g., 72-96 hours).[1] Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® or MTS. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic model.[9]
In Vivo Pharmacokinetic Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC in an animal model.[13]
-
Method: The ADC is administered to animals (e.g., mice, rats, or cynomolgus monkeys) via a single intravenous (i.v.) injection at a specified dose.[8][11] Blood samples are collected at various time points post-injection. Plasma concentrations of different ADC analytes (e.g., total antibody, conjugated antibody, free payload) are quantified using methods like ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS).[3][13] Key PK parameters such as clearance, volume of distribution, and half-life are then calculated.[6]
In Vivo Efficacy (Xenograft) Studies
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Method: Immunodeficient mice are subcutaneously implanted with human tumor cells.[9] Once the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment groups.[9] The animals are treated with the tubulysin ADC, a vehicle control, and often a non-targeting ADC or a comparator ADC, according to a specific dosing schedule (e.g., single dose or multiple doses).[3][8] Tumor volume and body weight are measured regularly. The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size.[1]
Conclusion
The development of effective and safe tubulysin-based ADCs is a multifaceted endeavor that requires a deep understanding of the intricate relationships between the antibody, linker, and payload. The preclinical data strongly suggest that optimizing for in vivo performance requires a holistic approach. Site-specific conjugation with hydrophilic, stable linkers appears to be a promising strategy to harness the potent anti-tumor activity of tubulysins while minimizing off-target toxicities and unfavorable pharmacokinetics. The continued exploration of novel tubulysin analogs and innovative linker technologies will be crucial in advancing this potent class of ADCs towards clinical success.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tubulysin IM-2
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like Tubulysin IM-2 are paramount to ensuring a secure laboratory environment and minimizing risk. this compound, a potent microtubule/tubulin inhibitor, is classified as a cytotoxic compound, necessitating stringent disposal protocols to protect personnel and the environment. This guide provides essential, step-by-step safety and logistical information for the proper disposal of this compound.
Core Principles of Cytotoxic Waste Management
The fundamental principle for managing cytotoxic waste is to prevent exposure and environmental contamination.[1][2][3] All materials that come into contact with this compound must be treated as cytotoxic waste and segregated from other waste streams.[1][4] This includes unused or expired medication, contaminated personal protective equipment (PPE), sharps, and any materials used for cleaning spills.
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, it is crucial to wear appropriate PPE. This includes:
-
Gloves: Two pairs of chemotherapy-approved gloves are recommended.
-
Gown: A disposable, fluid-resistant gown.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: An N95 respirator may be necessary depending on the handling procedure and the potential for aerosolization.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound, incorporating a chemical inactivation step based on the known chemical liabilities of the tubulysin class of compounds.
Step 1: Chemical Inactivation (Recommended Best Practice)
Tubulysin analogues are known to possess a C-11 acetate group that is susceptible to hydrolysis, which significantly reduces their high cytotoxicity. Therefore, a chemical inactivation step using a basic solution to promote hydrolysis is a recommended best practice before final disposal.
-
For liquid waste containing this compound: Carefully add a 1M sodium hydroxide (NaOH) solution to the waste to achieve a final pH of >12. Allow the solution to stand for at least 24 hours in a sealed, appropriately labeled container within a fume hood to facilitate the hydrolysis of the acetate group.
-
For solid waste (e.g., contaminated vials, pipette tips): If feasible and safe, rinse the contaminated items with a 1M NaOH solution, collecting the rinse as liquid cytotoxic waste.
Step 2: Segregation and Collection of Waste
All waste contaminated with this compound, including the chemically inactivated solution, must be segregated into clearly labeled, leak-proof, and puncture-resistant containers.
-
Sharps Waste: All needles, syringes, vials, and other sharp objects must be placed in a designated red or yellow sharps container labeled "Cytotoxic Waste."[1][4]
-
Liquid Waste: The chemically inactivated this compound solution should be collected in a sealed, leak-proof container clearly labeled "Cytotoxic Liquid Waste."
-
Solid Waste: All non-sharp contaminated items, such as gloves, gowns, bench paper, and cleaning materials, must be placed in a designated, leak-proof bag (typically a thick, colored bag such as red or yellow) inside a rigid container labeled "Cytotoxic Solid Waste."[1]
Step 3: Labeling and Storage
Proper labeling is critical for ensuring safe handling and disposal by waste management personnel. All waste containers must be clearly labeled with:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste"
-
The biohazard symbol
-
The date of waste generation
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for final disposal.
Step 4: Final Disposal
The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste management company. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[1] This process ensures the complete destruction of the hazardous compounds. Never dispose of this compound or any cytotoxic waste in the regular trash or down the drain.
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid creating dust.
-
Clean the Area: Starting from the outer edge of the spill and working inwards, carefully clean the area with a detergent solution.
-
Decontaminate the Surface: After the initial cleaning, decontaminate the area with a 1M sodium hydroxide solution and allow it to sit for at least 10 minutes before wiping it clean with fresh absorbent pads.
-
Dispose of all materials used for spill cleanup as cytotoxic solid waste.
Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found, the recommended chemical inactivation step is based on the known chemical properties of tubulysins. The general procedures for handling and disposing of cytotoxic waste are derived from established safety guidelines for hazardous drugs in laboratory and clinical settings.
Visual Guide to this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
